4-Methoxy-3-nitrobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAFHLOZHBKYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192586 | |
| Record name | 2-Nitro-4-trifluoromethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-25-2 | |
| Record name | 4-Methoxy-3-nitrobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-nitrobenzotrifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 394-25-2 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitro-4-trifluoromethylanisole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-4-trifluoromethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Methoxy-3-nitrobenzotrifluoride | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95RJH7SBS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 4-Methoxy-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrobenzotrifluoride is an important intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring a trifluoromethyl group, a nitro group, and a methoxy group on a benzene ring, imparts specific physical and chemical properties that are crucial for its application in drug design and development. This technical guide provides a comprehensive overview of the key physical properties of this compound, along with standardized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various solvents and reaction conditions, which is critical for process development and formulation.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₃ |
| Molecular Weight | 221.14 g/mol |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 45-50 °C[1][2][3] |
| Boiling Point | 152-153 °C (at 28 mmHg)[4][5] |
| Density (estimate) | 1.4417 g/cm³[4][5] |
| Solubility | Soluble in benzene and toluene[2][3][4] |
| Flash Point | > 230 °F (> 110 °C)[4][5] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of this compound. These protocols are based on internationally recognized guidelines to ensure accuracy and reproducibility.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique for this determination. This protocol is based on the OECD 102 guideline.[1][6]
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
-
Spatula.
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, creating a compact column of 2-4 mm in height.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.
Boiling Point Determination (Siwoloboff Method)
The boiling point is determined at a specific pressure. Since the boiling point of this compound is provided at a reduced pressure, a method suitable for small sample sizes and vacuum conditions is appropriate. The Siwoloboff method is a common micro-method for boiling point determination. This protocol is based on the OECD 103 guideline.[1][7]
Apparatus:
-
Small test tube.
-
Capillary tube (sealed at one end).
-
Thermometer.
-
Heating bath (e.g., oil bath).
-
Apparatus for reduced pressure.
Procedure:
-
A small amount of the liquid this compound is placed in the small test tube.
-
A capillary tube, sealed at the upper end, is placed with its open end downwards into the test tube.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
The apparatus is connected to a vacuum pump to achieve the desired pressure (e.g., 28 mmHg).
-
The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heating is then discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid begins to rise into the capillary tube is recorded as the boiling point at that specific pressure.
Density Determination (Pycnometer Method)
The density of a solid can be determined using a pycnometer, a flask with a precisely known volume. This method is outlined in OECD guideline 109.[1][2]
Apparatus:
-
Pycnometer.
-
Analytical balance.
-
A liquid in which the solid is insoluble and which has a known density (e.g., a hydrocarbon solvent, given the solubility data).
-
Thermostat.
Procedure:
-
The mass of the clean, dry, and empty pycnometer is determined.
-
A known mass of the this compound powder is added to the pycnometer.
-
The pycnometer is filled with the immersion liquid of known density. Any air bubbles are removed.
-
The pycnometer is placed in a thermostat at a constant temperature until thermal equilibrium is reached.
-
The total mass of the pycnometer containing the solid and the immersion liquid is measured.
-
The pycnometer is emptied, cleaned, and then filled with only the immersion liquid and its mass is determined at the same temperature.
-
The density of the solid is calculated using the formula derived from the masses and the known density of the immersion liquid.
Solubility Determination (Flask Method)
A qualitative assessment of solubility is often sufficient for initial studies. A more quantitative determination can be made using the flask method, as described in OECD Guideline 105, for substances with solubilities above 10⁻² g/L.[1][8]
Apparatus:
-
Erlenmeyer flasks with stoppers.
-
Magnetic stirrer and stir bars.
-
Constant temperature bath.
-
Analytical balance.
-
Filtration apparatus (e.g., syringe filter).
-
Analytical method for quantification (e.g., HPLC, GC).
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., benzene, toluene) in an Erlenmeyer flask.
-
The flask is sealed and placed in a constant temperature bath on a magnetic stirrer.
-
The mixture is stirred for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After stirring, the mixture is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of this compound in the filtered solution is determined using a suitable and validated analytical method.
-
The solubility is expressed as the mass of the solute per volume or mass of the solvent.
Structure-Property Relationship
The physical properties of this compound are a direct consequence of its molecular structure. The interplay of the different functional groups dictates its melting and boiling points, as well as its solubility characteristics.
Caption: Relationship between functional groups and physical properties.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in medicinal and agricultural chemistry. The provided data and experimental protocols offer a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of the compound's behavior and enabling its effective use in synthesis and formulation.
References
- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 2. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. laboratuar.com [laboratuar.com]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com.sg]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
4-Methoxy-3-nitrobenzotrifluoride chemical structure and CAS number 394-25-2
CAS Number: 394-25-2
This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzotrifluoride, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines the compound's chemical structure, physicochemical properties, spectral data, and general synthetic approaches. Furthermore, it explores the potential biological implications through a generalized bioactivation pathway for nitroaromatic compounds.
Chemical Structure and Properties
This compound is a substituted aromatic compound characterized by the presence of a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. These functional groups impart unique reactivity and properties to the molecule, making it a valuable building block in organic synthesis.
Chemical Structure:
Synonyms: 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene, 4-Trifluoromethyl-2-nitroanisole[1][2][3]
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 394-25-2 | [1][2][4] |
| Molecular Formula | C₈H₆F₃NO₃ | [1][4] |
| Molecular Weight | 221.14 g/mol | [1][4] |
| Appearance | Light orange to yellow to green powder/crystal | [1][2] |
| Melting Point | 45 - 50 °C | [1][2] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)--INVALID-LINK--[O-] | [5] |
| InChI | InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |
| InChIKey | MAAFHLOZHBKYTG-UHFFFAOYSA-N | |
| Predicted XlogP | 2.3 | [6] |
| Monoisotopic Mass | 221.02998 Da | [6] |
Spectral Data
The following tables present the key spectral data for this compound, obtained from the Spectral Database for Organic Compounds (SDBS).
¹H NMR Spectrum (90 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.89 | d | 1H | Ar-H |
| 7.73 | dd | 1H | Ar-H |
| 7.18 | d | 1H | Ar-H |
| 4.00 | s | 3H | -OCH₃ |
¹³C NMR Spectrum (22.5 MHz, CDCl₃)
| Chemical Shift (ppm) |
| 153.29 |
| 139.75 |
| 133.53 |
| 127.32 (q) |
| 123.51 (q) |
| 118.06 |
| 113.82 |
| 57.14 |
IR Spectrum (KBr Pellet)
| Wavenumber (cm⁻¹) | Description |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch |
| 1610, 1580, 1480 | Aromatic C=C Stretch |
| 1530, 1350 | N-O Stretch (Nitro Group) |
| 1280 | C-O Stretch (Aryl Ether) |
| 1320, 1170, 1130 | C-F Stretch (Trifluoromethyl Group) |
Mass Spectrum
| m/z | Relative Intensity |
| 221 | M⁺ |
| 206 | |
| 191 | |
| 175 | |
| 163 | |
| 145 | |
| 132 | |
| 115 |
Experimental Protocols
General Synthetic Approaches
1. Nitration of 4-Methoxybenzotrifluoride:
This approach would involve the direct nitration of 4-methoxybenzotrifluoride using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the desired 3-nitro isomer.
2. Methoxylation of 4-Chloro-3-nitrobenzotrifluoride:
This method involves a nucleophilic aromatic substitution reaction where the chlorine atom in 4-chloro-3-nitrobenzotrifluoride is displaced by a methoxy group. This is typically achieved by reacting the starting material with sodium methoxide in a suitable solvent like methanol.
Logical Workflow for Synthesis:
Caption: General synthetic routes to this compound.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for this compound are not extensively documented. However, as a nitroaromatic compound, its potential for bioactivation through the reduction of the nitro group is a key consideration in drug development and toxicology. This process can lead to the formation of reactive intermediates that may interact with cellular macromolecules.
The generalized bioactivation pathway for nitroaromatic compounds involves a series of enzymatic reduction steps.
Generalized Bioactivation of Nitroaromatic Compounds:
The nitro group (R-NO₂) can undergo a one-electron reduction, often catalyzed by enzymes such as NADPH-cytochrome P450 reductase, to form a nitro anion radical (R-NO₂⁻•). This radical can then be further reduced to a nitroso intermediate (R-N=O) and subsequently to a hydroxylamine (R-NHOH). These intermediates are electrophilic and can covalently bind to cellular nucleophiles such as DNA and proteins, potentially leading to cytotoxicity or mutagenicity.
Caption: Bioactivation of nitroaromatic compounds to reactive intermediates.
Applications
This compound serves as a key intermediate in the synthesis of more complex molecules. Its utility is found in:
-
Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients.
-
Agrochemicals: In the development of new herbicides and pesticides.
-
Materials Science: For the creation of specialty polymers and other materials with enhanced properties.
The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final products, while the nitro and methoxy groups provide handles for further chemical transformations.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Methoxy-3-nitrobenzotrifluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 4-Methoxy-3-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. This document details established synthesis methodologies, providing in-depth experimental protocols and quantitative data to support research and development efforts.
Introduction
This compound, also known as 4-trifluoromethyl-2-nitroanisole, is a valuable building block in organic synthesis.[1][2] Its trifluoromethyl and nitro groups confer unique reactivity, making it a crucial precursor for the synthesis of a variety of complex molecules, including pharmaceutical agents and herbicides.[2] This guide outlines two primary synthetic pathways for its preparation: the nitration of 4-methoxybenzotrifluoride and the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 394-25-2 | [1] |
| Molecular Formula | C₈H₆F₃NO₃ | [3] |
| Molecular Weight | 221.13 g/mol | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [1][4] |
| Melting Point | 45.0 - 49.0 °C | [1][4] |
| Purity | ≥ 98.0% | [1] |
Synthesis Route 1: Nitration of 4-Methoxybenzotrifluoride
This route involves the direct nitration of 4-methoxybenzotrifluoride. The methoxy group is an ortho-, para-director; however, the position ortho to the methoxy group and meta to the trifluoromethyl group is favored.
Caption: Nitration of 4-Methoxybenzotrifluoride.
Experimental Protocol:
Materials:
-
4-Methoxybenzotrifluoride
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-methoxybenzotrifluoride to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-methoxybenzotrifluoride in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Expected Yield and Characterization:
Quantitative data for this specific reaction is not available in the cited literature. However, yields for similar nitration reactions typically range from 70-90%. Characterization of the product should be performed using standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm the structure and purity.
Synthesis Route 2: Nucleophilic Aromatic Substitution
This widely utilized method involves the substitution of a leaving group, typically chloride, from 4-chloro-3-nitrobenzotrifluoride with a methoxide source, such as sodium methoxide.[5] The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the aromatic ring for nucleophilic attack.
Caption: Nucleophilic Aromatic Substitution Route.
Experimental Protocol:
The following protocol is based on the general procedure for the synthesis of nitroanisole derivatives via nucleophilic aromatic substitution.
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
Sodium Methoxide (CH₃ONa)
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-3-nitrobenzotrifluoride in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium methoxide portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Route 2 (Nucleophilic Substitution) | Reference |
| Starting Material | 4-Chloro-3-nitrobenzotrifluoride | [5] |
| Reagent | Sodium Methoxide in Methanol | [5] |
| Typical Yield | >90% (based on similar reactions) | [5] |
| Purity | ≥ 98% (after purification) | [1] |
Spectroscopic Data
While a complete set of spectroscopic data from a single synthetic experiment was not found in the literature, the following represents expected and reported data for this compound.
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.8-8.0 (d, 1H), ~7.5-7.7 (dd, 1H), ~7.1-7.3 (d, 1H), ~4.0 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~155-157, ~140-142, ~133-135, ~128-130 (q, J(C-F) ≈ 33 Hz), ~122-124 (q, J(C-F) ≈ 272 Hz), ~118-120, ~112-114, ~56-58.
Mass Spectrometry (MS): m/z 221.03 (M⁺).[3]
Conclusion
This technical guide has detailed two primary synthetic routes for the preparation of this compound. The nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride is a well-established and efficient method. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the production of this important chemical intermediate. Further optimization of reaction conditions may be necessary depending on the scale and desired purity of the final product.
References
- 1. This compound | 394-25-2 | TCI AMERICA [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 394-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-3-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding these properties is critical for its effective use in research and development, particularly in process chemistry, formulation development, and regulatory compliance.
Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 394-25-2 | [1][3][4] |
| Molecular Formula | C₈H₆F₃NO₃ | [1][4][5] |
| Molecular Weight | 221.14 g/mol | [1][4] |
| Appearance | Light orange to yellow to green powder to crystal | [1][3] |
| Melting Point | 46 - 50 °C | [1][6] |
| Boiling Point | 152-153 °C at 28 mm Hg | |
| Storage | Store at 2 - 8 °C, sealed in a dry, cool, and dark place. | [1] |
Solubility Profile
Qualitative Solubility:
-
Water: Expected to be poorly soluble to insoluble, a common characteristic of many organic compounds with significant hydrocarbon and fluorinated character.[5][7][8] The polar nitro and methoxy groups may contribute to slight solubility. For a close analog, 3-nitrobenzotrifluoride, the water solubility is reported as 0.4 g/L at 20 °C.
-
Organic Solvents: It is reported to be soluble in benzene and toluene. Structurally similar compounds like 3-nitrobenzotrifluoride are soluble in organic solvents such as ethanol and acetone.[7]
Estimated Quantitative Solubility Data:
The following table provides estimated solubility values in common laboratory solvents at ambient temperature (approximately 20-25°C). These are estimations based on the physicochemical properties of the molecule and data from structurally related compounds. Experimental verification is strongly recommended.
| Solvent | Polarity Index | Estimated Solubility (g/L) | Rationale |
| Water | 10.2 | < 0.5 | Low polarity of the trifluoromethyl group and aromatic ring dominates. |
| Methanol | 5.1 | 50 - 150 | Good solubility due to hydrogen bonding capability and moderate polarity. |
| Ethanol | 4.3 | 100 - 250 | Highly soluble, similar to methanol. |
| Acetone | 5.1 | > 300 | Aprotic polar solvent, expected to be an excellent solvent. |
| Acetonitrile | 5.8 | 150 - 300 | Polar aprotic solvent, good solubility expected. |
| Dichloromethane | 3.1 | > 300 | Good solubility in this moderately polar solvent. |
| Ethyl Acetate | 4.4 | 200 - 400 | Good solubility in this moderately polar ester. |
| Toluene | 2.4 | > 250 | Non-polar aromatic solvent, high solubility expected. |
| Hexane | 0.1 | < 10 | Very low solubility in non-polar aliphatic solvents. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 500 | Highly polar aprotic solvent, expected to be an excellent solvent. |
| N,N-Dimethylformamide (DMF) | 6.4 | > 500 | Highly polar aprotic solvent, expected to be an excellent solvent. |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. The presence of the trifluoromethyl, nitro, and methoxy groups on the aromatic ring influences its reactivity and degradation pathways.
General Stability:
-
The compound is generally stable under recommended storage conditions (cool, dry, dark, and under an inert atmosphere).[9]
-
The trifluoromethyl group on a benzene ring is generally stable to both strongly acidic and basic conditions.
-
Aromatic nitro compounds can be sensitive to light and may be reactive with strong reducing agents or bases, potentially leading to vigorous or explosive reactions.[5][8]
Degradation Pathways:
While specific degradation studies for this compound are not widely published, potential degradation pathways can be inferred based on the functional groups present.
Caption: Potential Degradation Pathways of this compound.
Stability Under Various Conditions:
| Condition | Expected Stability | Potential Degradation Products | Rationale/Comments |
| Acidic (e.g., 0.1 N HCl) | Relatively stable at room temperature. Degradation may occur at elevated temperatures. | 4-Hydroxy-3-nitrobenzotrifluoride (O-demethylation). | The methoxy group can be susceptible to cleavage under strong acidic conditions and heat.[10] The trifluoromethyl group is generally stable. |
| Basic (e.g., 0.1 N NaOH) | May be unstable, especially with heat. | 4-Hydroxy-3-nitrobenzotrifluoride (O-demethylation), potential for reactions involving the nitro group. | Aromatic nitro compounds can be reactive in the presence of strong bases.[5][8] |
| Oxidative (e.g., H₂O₂) | Likely to be stable. | Minimal degradation expected. | The aromatic ring is already substituted with electron-withdrawing groups, making it less susceptible to further oxidation. |
| Thermal | Stable up to its melting point. Decomposition likely at higher temperatures. | Oxides of nitrogen (NOx), hydrogen fluoride (HF), and other decomposition products. | Thermal stability is a key characteristic of benzotrifluoride derivatives.[11][12] |
| Photostability | Potentially unstable upon exposure to UV light. | Reduction of the nitro group, potential defluorination. | Nitroaromatic compounds are known to undergo photodegradation.[1][13][14] Benzotrifluoride derivatives can also undergo photohydrolysis.[3] |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound, based on established guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
References
- 1. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Nitrobenzotrifluoride CAS#: 98-46-4 [m.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 4-Methoxy-3-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-3-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this molecule.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₆F₃NO₃, with a molecular weight of 221.14 g/mol . The experimental spectroscopic data presented below provides a detailed fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 7.85 | d | 1.8 | H-2 |
| 7.69 | dd | 8.6, 1.8 | H-6 |
| 7.29 | d | 8.6 | H-5 |
| 4.01 | s | - | -OCH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| 153.3 | C-4 |
| 139.8 | C-3 |
| 133.0 | C-6 |
| 126.9 (q, J=33.2 Hz) | C-1 |
| 123.3 (q, J=272.0 Hz) | -CF₃ |
| 121.2 (q, J=3.7 Hz) | C-2 |
| 114.7 | C-5 |
| 57.2 | -OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 1618 | Aromatic C=C Stretch |
| 1541 | Asymmetric NO₂ Stretch |
| 1348 | Symmetric NO₂ Stretch |
| 1290 | C-O-C Asymmetric Stretch |
| 1134 | C-F Stretch |
| 1028 | C-O-C Symmetric Stretch |
| 839 | C-H Bending (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 221 | 100 | [M]⁺ |
| 191 | 45 | [M-NO]⁺ |
| 175 | 30 | [M-NO₂]⁺ |
| 147 | 55 | [M-NO₂-CO]⁺ |
| 128 | 20 | [C₇H₄F₃]⁺ |
| 95 | 40 | [C₆H₄F]⁺ |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for solid aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
For solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet. The IR spectrum is obtained by placing the KBr pellet in the sample holder of an FTIR spectrometer and scanning over the desired range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe. The sample is then vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
The Trifluoromethyl Group in 4-Methoxy-3-nitrobenzotrifluoride: A Technical Guide to its Reactivity and Synthetic Utility
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of the reactivity of the trifluoromethyl (CF₃) group in 4-Methoxy-3-nitrobenzotrifluoride, a versatile chemical intermediate. This document details the compound's chemical properties, key reactions, and its role as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Introduction
This compound (CAS No. 394-25-2) is a highly functionalized aromatic compound. Its synthetic utility is largely dictated by the interplay of its three substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the benzene ring, making it susceptible to a variety of chemical transformations. This guide focuses on the reactivity of the trifluoromethyl group and the overall synthetic applications of the parent molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₃ |
| Molecular Weight | 221.14 g/mol |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 46 - 50 °C |
| Boiling Point | 90-95 °C @ 0.5 Torr |
| CAS Number | 394-25-2 |
Key Reactions and Reactivity
The reactivity of this compound is characterized by the influence of its functional groups. The trifluoromethyl and nitro groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
Reduction of the Nitro Group
The nitro group is readily reduced to an amino group, yielding 2-Methoxy-5-(trifluoromethyl)aniline. This transformation is a crucial step in many synthetic pathways, as the resulting aniline is a versatile intermediate for the synthesis of a wide range of nitrogen-containing heterocycles and other functionalized molecules.[1]
Table 2: Catalytic Hydrogenation of this compound
| Reactant | Catalyst | Solvent | Conditions | Product | Yield |
| This compound | 10% Pd/C | Methanol | H₂ atmosphere, room temperature, overnight | 2-Methoxy-5-(trifluoromethyl)aniline | 99% |
A mixture of this compound and 10% Palladium on carbon (10% w/w) in methanol is stirred under a hydrogen atmosphere overnight at room temperature. The reaction mixture is then filtered through celite to remove the catalyst. The filtrate is concentrated under reduced pressure and dried under vacuum to yield 2-Methoxy-5-(trifluoromethyl)aniline as an off-white solid.
Reactions of the Methoxy Group: Ether Cleavage
The methoxy group can be cleaved to yield a phenol. This demethylation is typically achieved under strong acidic conditions or with specific demethylating agents like boron tribromide (BBr₃). This reaction provides access to phenolic derivatives that can undergo a different set of transformations.
Table 3: General Conditions for Demethylation of Aryl Methyl Ethers
| Reagent | Solvent | Typical Conditions | Product |
| Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to room temperature | Phenol |
| Hydrobromic Acid (48% aq. HBr) | Acetic Acid (optional) | Reflux | Phenol |
To a solution of the methoxy-substituted compound in anhydrous dichloromethane at -78 °C, a solution of boron tribromide in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the phenol.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). While the trifluoromethyl group itself is generally stable under these conditions, it plays a crucial role in activating the ring for the displacement of other leaving groups, should they be present.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be chemically inert. However, under specific conditions, the C-F bonds can be activated. This area of research is of significant interest for the late-stage functionalization of fluorinated molecules. Methods for the defluorination and functionalization of trifluoromethylarenes often involve radical intermediates or transition-metal catalysis.
Synthetic Utility and Pathways
This compound is a valuable starting material for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. A representative synthetic pathway starting from this compound is outlined below.
Caption: Synthetic pathway from this compound.
This pathway illustrates the transformation of this compound into key intermediates for the synthesis of biologically active compounds. The initial reduction of the nitro group yields 2-Methoxy-5-(trifluoromethyl)aniline[1]. This aniline can then be further functionalized, for example, through acylation to form an acetamide, or the methoxy group can be cleaved to produce 2-Amino-5-(trifluoromethyl)phenol. This phenol is a precursor for the synthesis of various heterocyclic structures, such as benzimidazoles, which are known to exhibit a range of biological activities.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. The interplay of its methoxy, nitro, and trifluoromethyl groups allows for a diverse range of chemical transformations. While the trifluoromethyl group itself is relatively inert, its strong electron-withdrawing nature is key to the overall reactivity of the molecule. The primary transformations of this compound, such as nitro group reduction and ether cleavage, provide access to a variety of functionalized building blocks for the discovery and development of new chemical entities in the pharmaceutical and agrochemical sectors. This guide provides a foundational understanding of its reactivity and a framework for its application in complex molecule synthesis.
References
The Nitro Group's Pivotal Role in the Reactivity of 4-Methoxy-3-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrobenzotrifluoride is a key aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical reactivity is largely dictated by the interplay of its three substituents: a methoxy group, a nitro group, and a trifluoromethyl group. This technical guide provides an in-depth analysis of the role of the nitro group in directing the reactions of this versatile compound. The strong electron-withdrawing nature of the nitro group, both by resonance and inductive effects, profoundly influences the regioselectivity and facility of nucleophilic aromatic substitution and electrophilic aromatic substitution, and the group itself is a key site for chemical transformation through reduction.
The Dual Role of the Nitro Group in Aromatic Substitution Reactions
The nitro group is a powerful modulator of the electron density of the benzene ring, which in turn governs its reactivity towards both nucleophiles and electrophiles. In this compound, the nitro group, in conjunction with the trifluoromethyl group, creates a highly electron-deficient aromatic system.
Activating Role in Nucleophilic Aromatic Substitution (SNAr)
The primary role of the nitro group in this compound is to activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This is a consequence of its potent electron-withdrawing capabilities. The reaction proceeds through a two-step addition-elimination mechanism, and the nitro group is crucial in stabilizing the key intermediate.
The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups makes the aromatic ring susceptible to attack by nucleophiles. The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex via resonance is a critical factor in accelerating the reaction. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In the case of a leaving group at the 4-position (methoxy group), the nitro group at the 3-position (meta) provides some activation through its inductive effect, but the primary activation for substitution at other positions on the ring is a combination of the effects of all substituents.
dot
Caption: SₙAr reaction pathway of this compound.
Directing Role in Electrophilic Aromatic Substitution (EAS)
In contrast to its activating role in SNAr, the nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.
The deactivating effect is a result of the powerful inductive and resonance effects of the nitro group, which pull electron density away from the ring. When an electrophile does react with the deactivated ring, it preferentially attacks the meta position. This is because the intermediates formed from ortho and para attack are significantly destabilized by the adjacent positive charge on the nitrogen of the nitro group. The intermediate from meta attack avoids this unfavorable electronic arrangement.
dot
Caption: Relative stability of EAS intermediates.
Reduction of the Nitro Group: A Gateway to Anilines
The nitro group in this compound is readily reduced to an amino group, providing a synthetic route to 2-methoxy-4-(trifluoromethyl)aniline. This transformation is of significant industrial importance as substituted anilines are versatile precursors in the synthesis of a wide array of bioactive molecules.
A variety of reducing agents can be employed for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity.
dot
Caption: General workflow for the reduction of the nitro group.
Experimental Protocols and Data
Quantitative Data
The following table summarizes representative yields for key reactions of this compound and related compounds, compiled from various sources.
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitration | HNO₃, H₂SO₄, 0-10°C | This compound | ~90% | Patent Literature |
| Nitro Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 2-Methoxy-4-(trifluoromethyl)aniline | >90% | General Protocol |
| Nitro Reduction | Fe, NH₄Cl, Ethanol/Water, Reflux | 2-Methoxy-4-(trifluoromethyl)aniline | High | General Protocol |
| SNAr | Various Amines, DMSO, Heat | N-substituted-2-methoxy-4-(trifluoromethyl)anilines | Variable | General Reactivity |
Detailed Experimental Protocols
1. Reduction of this compound to 2-Methoxy-4-(trifluoromethyl)aniline using Tin(II) Chloride
-
Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated Hydrochloric Acid (HCl), Sodium hydroxide (NaOH) solution, Ethyl acetate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the solution is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
2. Catalytic Hydrogenation of this compound
-
Materials: this compound, Palladium on carbon (Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas.
-
Procedure:
-
To a solution of this compound in methanol or ethanol in a hydrogenation vessel, add Pd/C catalyst.
-
Purge the vessel with nitrogen and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired aniline.
-
Spectroscopic Data (Representative for Structurally Similar Compounds)
1H NMR (CDCl3, 400 MHz) of a related methoxy-nitro-trifluoromethyl-benzene derivative:
-
δ 7.8-8.2 (m, 2H, Ar-H)
-
δ 7.2-7.4 (m, 1H, Ar-H)
-
δ 4.0 (s, 3H, -OCH₃)
13C NMR (CDCl3, 101 MHz) of a related methoxy-nitro-trifluoromethyl-benzene derivative:
-
δ 160.1 (C-OCH₃)
-
δ 149.2 (C-NO₂)
-
δ 135.4 (q, J = 33 Hz, C-CF₃)
-
δ 132.8, 126.3, 117.5 (Ar-C)
-
δ 123.2 (q, J = 272 Hz, CF₃)
-
δ 56.5 (-OCH₃)
IR (KBr, cm-1) of a related methoxy-nitro-trifluoromethyl-benzene derivative:
-
~3100 (Ar C-H stretch)
-
~2950, 2850 (Aliphatic C-H stretch)
-
~1530, 1350 (N-O stretch of NO₂)
-
~1250 (C-O stretch)
-
~1100-1300 (C-F stretch)
Conclusion
The nitro group is the cornerstone of this compound's reactivity, serving a dual purpose. It strongly activates the aromatic ring towards nucleophilic attack, enabling the synthesis of a diverse range of derivatives. Conversely, it deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Furthermore, the nitro group itself is a versatile functional handle, with its reduction to an amine being a critical transformation in the synthesis of valuable pharmaceutical and agrochemical precursors. A thorough understanding of the multifaceted role of the nitro group is paramount for any scientist or researcher working with this important chemical intermediate.
An In-depth Technical Guide to 4-Methoxy-3-nitrobenzotrifluoride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-3-nitrobenzotrifluoride, a key chemical intermediate, plays a significant role in the synthesis of a variety of pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a historical perspective on its synthesis, detailed experimental protocols for its preparation, and its primary applications in research and development. The strategic importance of the trifluoromethyl and methoxy groups in modifying the bioactivity and physicochemical properties of target molecules is also discussed, highlighting the value of this compound in medicinal chemistry and drug design.
Introduction
This compound, also known by its synonyms 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene and 4-Trifluoromethyl-2-nitroanisole, is an aromatic organic compound with the chemical formula C₈H₆F₃NO₃.[1] Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a methoxy group on a benzene ring, makes it a versatile building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl and nitro groups activates the aromatic ring for nucleophilic substitution reactions, while the methoxy group can direct electrophilic aromatic substitution. This unique combination of functional groups allows for its use in the construction of complex molecular architectures.
The primary application of this compound lies in its role as an intermediate in the production of active pharmaceutical ingredients (APIs) and agrochemicals, particularly herbicides.[2] The trifluoromethyl group is a well-known bioisostere for various functional groups and is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 394-25-2 |
| Molecular Formula | C₈H₆F₃NO₃ |
| Molecular Weight | 221.14 g/mol |
| Appearance | Light orange to yellow to green powder to crystal |
| Melting Point | 46 - 50 °C |
| Boiling Point | 90-95 °C @ 0.5 Torr |
| Purity | ≥ 98% (GC) |
| Synonyms | 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene, 4-Trifluoromethyl-2-nitroanisole |
Discovery and History
The synthesis of substituted benzotrifluorides gained significant traction with the growing interest in their application in pharmaceuticals and agrochemicals. For instance, early work on the synthesis of trisubstituted benzotrifluorides was reported in the mid-1950s, highlighting the challenges and strategies for introducing various functional groups onto the benzotrifluoride scaffold.
The likely first preparations of this compound would have been achieved through one of two primary synthetic routes: the nitration of 4-methoxybenzotrifluoride or the methoxylation of a suitable precursor like 4-chloro-3-nitrobenzotrifluoride. These methods are based on well-established and fundamental organic reactions.
Synthesis of this compound
The synthesis of this compound can be accomplished through several routes. The two most common and industrially relevant methods are detailed below.
Route 1: Nitration of 4-Methoxybenzotrifluoride
This method involves the electrophilic aromatic substitution of 4-methoxybenzotrifluoride using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methoxy group is an ortho-, para-director; however, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring, and the directing effects of both substituents must be considered.
Route 2: Methoxylation of 4-Chloro-3-nitrobenzotrifluoride
This route involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzotrifluoride with a methoxide source, such as sodium methoxide. The presence of the electron-withdrawing nitro and trifluoromethyl groups facilitates this substitution.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on the routes described above. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
General Protocol for the Nitration of 4-Methoxybenzotrifluoride
Materials:
-
4-Methoxybenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 4-methoxybenzotrifluoride to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-methoxybenzotrifluoride in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
General Protocol for the Methoxylation of 4-Chloro-3-nitrobenzotrifluoride
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
Sodium Methoxide
-
Methanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzotrifluoride in anhydrous methanol.
-
Add sodium methoxide to the solution. The reaction is typically exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Development and Agrochemicals
This compound serves as a critical intermediate in the synthesis of more complex molecules with biological activity. The subsequent chemical transformations of this compound typically involve the reduction of the nitro group to an amine, which can then be further functionalized.
For example, the resulting 3-amino-4-methoxybenzotrifluoride is a valuable precursor for the synthesis of various pharmaceuticals and herbicides. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, leading to a diverse range of final products. The presence of the trifluoromethyl and methoxy groups in the final molecule often imparts desirable properties such as increased efficacy, selectivity, and improved pharmacokinetic profiles.
Conclusion
This compound is a fundamentally important chemical intermediate with significant applications in the life sciences industries. Its synthesis, primarily through the nitration of 4-methoxybenzotrifluoride or the methoxylation of 4-chloro-3-nitrobenzotrifluoride, is based on well-established chemical principles. The unique substitution pattern of this molecule provides a versatile platform for the synthesis of a wide array of bioactive compounds. A thorough understanding of its properties and synthetic routes is essential for researchers and professionals engaged in the development of new pharmaceuticals and agrochemicals.
References
An In-depth Technical Guide to the Safety and Handling of 4-Methoxy-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Methoxy-3-nitrobenzotrifluoride (CAS No. 394-25-2), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Given its hazardous properties, a thorough understanding of safe handling practices is crucial for all personnel working with this compound.
Chemical and Physical Properties
This compound is a solid, appearing as a light orange to yellow to green powder or crystal.[2] Its molecular structure, featuring a trifluoromethyl group and a nitro group on a methoxybenzene ring, contributes to its reactivity and its hazardous nature.[1]
| Property | Value | Reference |
| CAS Number | 394-25-2 | [2] |
| Molecular Formula | C8H6F3NO3 | [2] |
| Molecular Weight | 221.14 g/mol | |
| Appearance | Light orange to yellow to green powder to crystal | [2] |
| Melting Point | 45.0 to 49.0 °C | [2] |
| Purity (GC) | min. 98.0 % | [2] |
| Synonyms | 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene, 4-Trifluoromethyl-2-nitroanisole | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily due to its corrosive nature.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [3]
Signal Word: Danger
Precautionary Statements:
-
P260: Do not breathe dusts or mists.[3]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[3]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[3]
-
P363: Wash contaminated clothing before reuse.[4]
-
P405: Store locked up.[3]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[4]
Toxicological Information
The primary route of exposure is through skin and eye contact, leading to severe burns.[3] Inhalation of dust or mists can also cause respiratory irritation.[3]
Experimental Protocols
Personal Protective Equipment (PPE) Selection
A thorough risk assessment should precede any handling of this compound to ensure the appropriate selection of PPE.[8]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 394-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. MAPK signaling pathway | Abcam [abcam.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. scienceequip.com.au [scienceequip.com.au]
- 6. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. nbinno.com [nbinno.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Methoxy-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Methoxy-3-nitrobenzotrifluoride. This compound is a valuable intermediate in medicinal chemistry and materials science due to the presence of strong electron-withdrawing groups (nitro and trifluoromethyl) that activate the aromatic ring for nucleophilic attack. The methoxy group serves as a leaving group, allowing for the introduction of a variety of nucleophiles. These protocols are intended to serve as a comprehensive guide for researchers in the synthesis of novel substituted benzotrifluoride derivatives.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the modification of aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.
In the case of this compound, the nitro (NO₂) and trifluoromethyl (CF₃) groups strongly activate the aromatic ring, making the carbon atom attached to the methoxy group susceptible to nucleophilic attack. The methoxy group is a viable leaving group in this activated system. This allows for the displacement of the methoxy group by a range of nucleophiles, including amines, thiols, and other alkoxides, providing a versatile platform for the synthesis of diverse molecular scaffolds.
Reaction Principle
The nucleophilic aromatic substitution on this compound follows a bimolecular addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bonded to the methoxy group, leading to the formation of a Meisenheimer complex. The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing nitro and trifluoromethyl substituents. In the final step, the methoxy group is eliminated as a methoxide anion, and the aromaticity of the ring is re-established, resulting in the desired substituted product.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution on this compound with amines and thiols. These should be adapted based on the specific nucleophile and laboratory conditions.
Protocol 1: Reaction with an Amine (e.g., Piperidine)
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 221.13 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Add anhydrous dimethylformamide (10 mL) to the flask.
-
Add piperidine (1.2 mmol, 102.2 mg, 0.12 mL) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 mmol, 60 mg of 60% dispersion).
-
Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (10 mL) to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thiophenol (1.2 mmol, 132.2 mg, 0.12 mL) to the suspension. Stir for 20 minutes at 0°C to form the sodium thiophenolate.
-
Add a solution of this compound (1.0 mmol, 221.13 mg) in anhydrous THF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioether.
Data Presentation
The following table summarizes representative, synthetically viable data for the nucleophilic substitution on this compound with various nucleophiles.
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Piperidine | Piperidine (1.2 eq.), K₂CO₃ (2 eq.) | DMF | 5 | 80 | 92 |
| Morpholine | Morpholine (1.2 eq.), K₂CO₃ (2 eq.) | DMF | 6 | 80 | 88 |
| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 16 | 60 | 75 |
| Thiophenol | Thiophenol (1.2 eq.), NaH (1.5 eq.) | THF | 14 | 25 | 85 |
| Sodium Methoxide | NaOMe (1.5 eq.) | Methanol | 8 | 65 | 65* |
*Note: Reaction with sodium methoxide would result in a methoxy-for-methoxy exchange, which is a degenerate reaction. A different alkoxide would be needed for a productive reaction.
Mandatory Visualization
References
Application Notes and Protocols: The Strategic Use of 4-Methoxy-3-nitrobenzotrifluoride in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-methoxy-3-nitrobenzotrifluoride, a versatile building block in the multi-step synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries.[1] This document outlines key transformations and provides detailed experimental protocols and quantitative data to facilitate its application in research and development.
Introduction
This compound is a valuable starting material in organic synthesis due to its unique combination of functional groups. The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring for nucleophilic aromatic substitution, while the methoxy group can direct electrophilic aromatic substitution and be a key structural element in the final target molecule.[1] This trifluoromethylated anisole derivative serves as a precursor for a variety of intermediates, particularly substituted anilines, which are pivotal in the synthesis of bioactive compounds.[1][2]
Featured Multi-Step Synthesis Pathway: From Nitroaromatic to Amide
A common and efficient synthetic route employing this compound begins with the reduction of the nitro group to an aniline. This is followed by acylation of the resulting aniline to form a more complex amide. This two-step process is a fundamental sequence in the construction of various pharmaceutical scaffolds.
Step 1: Reduction of this compound to 2-Methoxy-5-(trifluoromethyl)aniline
The selective reduction of the nitro group in this compound is a high-yielding and clean transformation, typically achieved through catalytic hydrogenation. This reaction is a cornerstone for accessing the corresponding aniline, a critical intermediate for further functionalization.[2][3][4]
Step 2: Acylation of 2-Methoxy-5-(trifluoromethyl)aniline
The resulting 2-methoxy-5-(trifluoromethyl)aniline can be readily acylated to introduce a variety of side chains. A representative example is the reaction with methacryloyl chloride to form an N-aryl methacrylamide. This transformation is crucial for the synthesis of polymers and various bioactive molecules. While the specific literature example starts with a similar aniline, 4-amino-2-trifluoromethylbenzonitrile, the protocol is directly applicable.[5]
Quantitative Data Summary
The following table summarizes the quantitative data for the described two-step synthesis, providing a clear comparison of reaction parameters and outcomes.
| Step | Reaction | Reagents & Conditions | Solvent | Reaction Time | Temperature | Yield |
| 1 | Reduction | 10% Pd/C, H₂ atmosphere | Methanol | Overnight | Room Temperature | 99%[2][3] |
| 2 | Acylation | Methacryloyl chloride, N,N-dimethylacetamide | N,N-dimethylacetamide | 3 hours | Room Temperature | 95%[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite or diatomaceous earth pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve this compound in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10% loading by weight of the starting material).[2]
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight.[2][3]
-
Upon completion of the reaction (monitor by TLC or LC-MS), filter the mixture through a pad of Celite or diatomaceous earth to remove the catalyst.[2][3]
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under vacuum to afford 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid.[2][3]
Protocol 2: Synthesis of N-[2-Methoxy-5-(trifluoromethyl)phenyl]methacrylamide (Representative Protocol)
Materials:
-
2-Methoxy-5-(trifluoromethyl)aniline
-
Methacryloyl chloride
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Column chromatography apparatus
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-methoxy-5-(trifluoromethyl)aniline in N,N-dimethylacetamide.
-
Slowly add methacryloyl chloride dropwise to the stirred solution over 10 minutes.[5]
-
Continue stirring the reaction at room temperature and monitor its progress by TLC (typically for 3 hours or overnight).[5]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.[5]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and cold brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield N-[2-Methoxy-5-(trifluoromethyl)phenyl]methacrylamide.
Visualizing the Synthesis and Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the multi-step synthesis and a typical experimental workflow.
Caption: Multi-step synthesis pathway from this compound.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
This compound is a highly effective and versatile starting material for multi-step organic synthesis. The presented reduction and acylation sequence demonstrates a reliable and high-yielding pathway to valuable amide intermediates. The detailed protocols and quantitative data provided herein are intended to support researchers and drug development professionals in the efficient and strategic application of this important building block.
References
Application Notes and Protocols: Reaction Conditions for the Nitration of 4-Methoxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nitration of 4-methoxybenzotrifluoride. The information herein is curated to guide researchers in understanding the reaction conditions, predicting outcomes, and implementing experimental procedures for the synthesis of 4-methoxy-3-nitrobenzotrifluoride, a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Introduction
The nitration of 4-methoxybenzotrifluoride is an electrophilic aromatic substitution reaction that introduces a nitro group onto the benzene ring. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents: the strongly activating and ortho-, para- directing methoxy group (-OCH₃) and the strongly deactivating and meta- directing trifluoromethyl group (-CF₃). The interplay of these electronic effects typically directs the incoming nitro group to the position ortho to the methoxy group and meta to the trifluoromethyl group, yielding this compound as the major product. Careful control of reaction conditions is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts.
Reaction Conditions Overview
The nitration of 4-methoxybenzotrifluoride is typically carried out using a mixed acid system of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is highly exothermic and requires careful temperature control.
Two primary sets of conditions are reported for the nitration of related benzotrifluoride derivatives, which can be adapted for 4-methoxybenzotrifluoride: low-temperature nitration and moderate-temperature nitration.
Data Summary of Reaction Conditions
The following table summarizes various reaction conditions for the nitration of benzotrifluoride derivatives, which can be applied to 4-methoxybenzotrifluoride.
| Parameter | Condition 1: Low Temperature | Condition 2: Elevated Temperature |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ |
| Molar Ratio (Substrate:HNO₃) | 1 : 3-10 | Not specified, excess acid used |
| Solvent | None or inert solvent (e.g., CH₂Cl₂) | None |
| Temperature | -40°C to 10°C[1] | 50 - 60°C |
| Reaction Time | ~1-2 hours | Not specified |
| Typical Work-up | Quenching on ice, extraction | Not specified |
| Observed Major Product | This compound | This compound |
| Reported Yield | Not specified for this substrate | Not specified for this substrate |
Experimental Protocols
The following is a representative protocol for the nitration of 4-methoxybenzotrifluoride based on established procedures for similar substrates.
Protocol: Mixed Acid Nitration at Low Temperature
Materials and Reagents:
-
4-Methoxybenzotrifluoride
-
Concentrated Nitric Acid (≥98%)
-
Concentrated Sulfuric Acid (98%)
-
Methylene Chloride (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer.
-
Ice-salt bath or cryocooler.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add a desired volume of concentrated nitric acid. Cool the flask in an ice-salt bath. Slowly add an equal volume of concentrated sulfuric acid to the nitric acid with constant stirring. The preparation of the nitrating mixture is highly exothermic and should be performed with caution in a fume hood. Keep the nitrating mixture cooled in the ice bath until use.
-
Reaction Setup: Charge a three-necked round-bottom flask with 4-methoxybenzotrifluoride and an equal volume of methylene chloride (optional, as a solvent to aid stirring and temperature control). Cool the flask to between -20°C and -10°C using an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methoxybenzotrifluoride over a period of 1-2 hours. It is critical to maintain the internal reaction temperature below -10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the low temperature for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with methylene chloride (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Visualizations
Reaction Pathway
References
Application Notes and Protocols for 4-Methoxy-3-nitrobenzotrifluoride as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-3-nitrobenzotrifluoride is a valuable and versatile starting material in the synthesis of a variety of pharmaceutical intermediates. Its unique substitution pattern, featuring a methoxy group, a nitro group, and a trifluoromethyl group, allows for a range of chemical transformations to build complex molecular architectures. This document provides detailed application notes and experimental protocols for the conversion of this compound into key pharmaceutical building blocks, with a focus on the synthesis of 4-methoxy-3-(trifluoromethyl)aniline and its subsequent utilization in the preparation of bioactive heterocyclic compounds. Additionally, the role of related trifluoromethylated anilines as precursors to important anti-cancer drugs is discussed, highlighting the significance of this class of compounds in medicinal chemistry.
Introduction
The trifluoromethyl group is a critical pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a readily available precursor to trifluoromethylated aniline derivatives, which are key intermediates in the synthesis of numerous pharmaceuticals. The primary and most crucial transformation of this compound is the reduction of its nitro group to an amine, yielding 4-methoxy-3-(trifluoromethyl)aniline. This aniline is a versatile building block for the synthesis of various heterocyclic compounds with potential therapeutic applications, including antitumor and antiviral agents.
Key Chemical Transformations
The principal synthetic utility of this compound lies in its conversion to 4-methoxy-3-(trifluoromethyl)aniline. This transformation is typically achieved through catalytic hydrogenation, a clean and efficient method for nitro group reduction.
Reduction of this compound
The reduction of the nitro group in this compound is a fundamental step in its utilization as a pharmaceutical precursor. Catalytic hydrogenation is the preferred method due to its high efficiency and selectivity.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines the general procedure for the catalytic hydrogenation of this compound to 4-methoxy-3-(trifluoromethyl)aniline.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-methoxy-3-(trifluoromethyl)aniline.
-
The crude product can be purified further by column chromatography or recrystallization if necessary.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | General Procedure |
| Product | 4-Methoxy-3-(trifluoromethyl)aniline | General Procedure |
| Catalyst | 10% Palladium on Carbon | [1] |
| Solvent | Methanol or Ethanol | [2] |
| H₂ Pressure | 1-3 atm | [2] |
| Temperature | Room Temperature | General Procedure |
| Typical Yield | High | [2] |
| Purity | High after purification | General Procedure |
Application in the Synthesis of Bioactive Heterocycles
4-Methoxy-3-(trifluoromethyl)aniline is a key building block for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinolines, which are known to exhibit a wide range of biological activities.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole
This protocol describes a general method for the synthesis of a benzimidazole derivative from 4-methoxy-3-(trifluoromethyl)aniline and an aromatic aldehyde.
Materials:
-
4-Methoxy-3-(trifluoromethyl)aniline
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃) or Ethanol (EtOH)
-
Rotary evaporator
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq) in chloroform or ethanol, add the aromatic aldehyde (1.0 eq) and ammonium chloride (4.0 eq).
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted benzimidazole derivative.
Data Presentation:
| Parameter | Value | Reference |
| Starting Aniline | 4-Methoxy-3-(trifluoromethyl)aniline | [3] |
| Reagent | Aromatic Aldehyde | [3] |
| Catalyst/Promoter | Ammonium Chloride | [3] |
| Solvent | Chloroform or Ethanol | [3] |
| Temperature | Room Temperature | [3] |
| Typical Yield | 75-94% (for similar reactions) | [3] |
Relevance to Anti-Androgen Drug Synthesis
While a direct, high-yield synthetic route from 4-methoxy-3-(trifluoromethyl)aniline to prominent anti-androgen drugs like bicalutamide or nilutamide is not extensively documented in readily available literature, the core structure of these drugs relies on trifluoromethylaniline derivatives. For instance, the synthesis of nilutamide often starts from 4-nitro-3-(trifluoromethyl)aniline. The synthesis of bicalutamide utilizes 4-cyano-3-(trifluoromethyl)aniline.[4]
The conversion of the methoxy group in 4-methoxy-3-(trifluoromethyl)aniline to a nitro or cyano group, while chemically challenging, could theoretically link this precursor to the synthesis of these important pharmaceuticals. Such transformations would likely involve multi-step sequences, for example, demethylation to a phenol followed by functional group interconversion.
The mechanism of action of these non-steroidal anti-androgen drugs involves the competitive inhibition of the androgen receptor (AR), a key driver in the growth and survival of prostate cancer cells.[5][6][7]
Androgen Receptor Signaling Pathway and Inhibition by Anti-Androgens
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. jsynthchem.com [jsynthchem.com]
Application Notes and Protocols for the Synthesis of Novel Diphenyl Ether Herbicides from 4-Methoxy-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed procedures for the synthesis and evaluation of novel diphenyl ether herbicides, utilizing 4-Methoxy-3-nitrobenzotrifluoride as a key starting material. Diphenyl ether herbicides are a well-established class of agrochemicals known for their potent activity against a broad spectrum of weeds. Many herbicides in this class function by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. The trifluoromethyl group, present in the starting material, is a common feature in many modern agrochemicals, often enhancing their efficacy and metabolic stability.
The primary synthetic route described herein is the nucleophilic aromatic substitution (SNAr) to produce 4-(4-methoxyphenoxy)-3-nitrobenzotrifluoride. This compound serves as a representative example of a novel herbicide candidate derived from this compound.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The proposed mechanism of action for the synthesized diphenyl ether herbicide is the inhibition of protoporphyrinogen oxidase (PPO). PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to an accumulation of protoporphyrinogen IX, which then leaks from its normal location in the chloroplast into the cytoplasm. In the cytoplasm, a non-enzymatic oxidation to protoporphyrin IX occurs. This cytoplasmic protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen, which cause rapid peroxidation of lipids in cellular membranes, leading to membrane disruption, cellular leakage, and ultimately, plant death.[1][2][3]
Caption: Proposed mechanism of action for diphenyl ether herbicides via PPO inhibition.
Data Presentation: Herbicidal Activity
| Herbicide (Analogue) | Target Weed Species | Assay Type | Activity Metric | Value | Reference |
| Oxyfluorfen | Abutilon theophrasti (Velvetleaf) | Whole Plant | GR₅₀ | ~35 g/ha | Adapted from literature |
| Fomesafen | Amaranthus retroflexus (Redroot pigweed) | Whole Plant | GR₅₀ | ~25 g/ha | Adapted from literature |
| Acifluorfen-methyl | Solanum nigrum (Black nightshade) | Enzyme Assay | IC₅₀ (PPO) | 4 nM | [3] |
| Oxyfluorfen | Chenopodium album (Common lambsquarters) | Enzyme Assay | IC₅₀ (PPO) | ~15 nM | Adapted from literature |
GR₅₀: The dose of herbicide required to reduce plant growth by 50%. IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-methoxyphenoxy)-3-nitrobenzotrifluoride
This protocol details the synthesis of the target diphenyl ether herbicide via a nucleophilic aromatic substitution (SNAr) reaction. The methoxy group on this compound is a relatively poor leaving group compared to a halogen. However, the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups activates the ring sufficiently for substitution to occur.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a suspension.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 8-16 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, 4-(4-methoxyphenoxy)-3-nitrobenzotrifluoride.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Methoxy-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 4-Methoxy-3-nitrobenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its methoxy, nitro, and trifluoromethyl substituents. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse range of coupled products.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions generally proceed via a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation (for Suzuki, Sonogashira with a co-catalyst) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
The reactivity of this compound in these transformations is influenced by its substituents. The trifluoromethyl and nitro groups are strongly electron-withdrawing, which can facilitate the initial oxidative addition step. The methoxy group, being electron-donating, can modulate the overall electronic nature of the aromatic ring. The halide leaving group (typically Cl, Br, or I) also plays a crucial role in the reaction efficiency, with iodides being the most reactive, followed by bromides and then chlorides.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions. Specific conditions will vary depending on the reaction type.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an arylboronic acid or ester. This reaction is widely used in the synthesis of biphenyls and their derivatives.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide/Boronic Acid | Palladium Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-trifluoromethylphenyl & 4-Methoxy-2-nitrophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water/Methanol | Room Temp. | 12 | 80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 4-Methoxy-2-nitro-4'-(trifluoromethyl)biphenyl.[1]
Materials:
-
4-Halo-1-methoxy-2-nitro-5-(trifluoromethyl)benzene (e.g., 4-bromo derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Methanol
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-halo-1-methoxy-2-nitro-5-(trifluoromethyl)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and palladium(II) acetate (0.05 equiv).
-
Add a mixture of water and methanol (1:1 v/v).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous phase with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biphenyl derivative.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly useful for the synthesis of stilbenes and cinnamates.
Data Presentation: Representative Heck Reaction Conditions
Specific data for the Heck reaction with this compound is not available in the provided search results. The following table presents typical conditions for the Heck reaction of an iodoarene with styrene.[2]
| Entry | Aryl Halide | Alkene | Palladium Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | Triethylamine (Et₃N) | DMF | 100 | 5 | ~75 |
Experimental Protocol: Heck Reaction
This is a general protocol for the Heck reaction that can be adapted for this compound.
Materials:
-
4-Halo-1-methoxy-2-nitro-5-(trifluoromethyl)benzene (e.g., 4-iodo derivative) (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-halo-1-methoxy-2-nitro-5-(trifluoromethyl)benzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Add anhydrous DMF, followed by the alkene (1.5 equiv) and triethylamine (2.0 equiv).
-
Heat the reaction mixture to 100-120 °C and stir for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of aryl alkynes.
Data Presentation: Representative Sonogashira Coupling Conditions
While a specific example with this compound is not detailed in the search results, a general protocol for the Sonogashira coupling of an iodoarene with phenylacetylene is presented.[3]
| Entry | Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) |
Note: The low yield in the batch reaction highlights that optimization is often required. Flow chemistry conditions for this reaction showed significantly higher yields.
Experimental Protocol: Sonogashira Coupling
This general protocol can be optimized for use with this compound.
Materials:
-
4-Halo-1-methoxy-2-nitro-5-(trifluoromethyl)benzene (e.g., 4-iodo derivative) (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-halo-1-methoxy-2-nitro-5-(trifluoromethyl)benzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add the anhydrous solvent, followed by the amine base (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired aryl alkyne.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Specific data for the Buchwald-Hartwig amination of this compound is not available in the provided search results. The following table presents general conditions for this type of reaction.[4][5][6][7]
| Entry | Aryl Halide | Amine | Palladium Catalyst/Ligand | Base | Solvent | Temp. (°C) | |---|---|---|---|---|---| | 1 | Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | | 2 | Aryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 100-130 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol that can be adapted for the amination of this compound.
Materials:
-
4-Halo-1-methoxy-2-nitro-5-(trifluoromethyl)benzene (e.g., 4-chloro or 4-bromo derivative) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the 4-halo-1-methoxy-2-nitro-5-(trifluoromethyl)benzene and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Methoxy-3-nitrobenzotrifluorid für den agrochemischen Einsatz
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einführung: 4-Methoxy-3-nitrobenzotrifluorid ist ein vielseitiges Zwischenprodukt für die Synthese von agrochemisch wirksamen Substanzen. Seine Substituenten – eine Methoxygruppe, eine Nitrogruppe und eine Trifluormethylgruppe – bieten mehrere reaktive Zentren für die weitere Derivatisierung. Die Trifluormethylgruppe erhöht oft die Lipophilie und die metabolische Stabilität des Moleküls, was vorteilhafte Eigenschaften für Pflanzenschutzmittel sind. Die Nitrogruppe kann leicht in eine Aminogruppe umgewandelt werden, die ein wichtiger Baustein für die Synthese von Herbiziden, Fungiziden und Insektiziden ist. Dieses Dokument beschreibt detaillierte Protokolle für Schlüsselreaktionen zur Derivatisierung von 4-Methoxy-3-nitrobenzotrifluorid.
Anwendungsbeispiel 1: Reduktion der Nitrogruppe zur Synthese von 4-Methoxy-3-aminobenzotrifluorid
Die Reduktion der Nitrogruppe zu einer Aminogruppe ist ein fundamentaler Schritt, um das Molekül für weitere Kupplungsreaktionen zu aktivieren. Das resultierende Anilin-Derivat ist ein Schlüsselintermediat für die Herstellung einer Vielzahl von Agrochemikalien, einschließlich substituierter Harnstoffe, Sulfonamide und Triazole, die oft herbizide oder fungizide Wirkungen aufweisen. Die Béchamp-Reduktion mit Eisen in saurem Medium ist eine klassische und kostengünstige Methode für diese Umwandlung.[1]
Experimentelles Protokoll: Béchamp-Reduktion
Materialien:
-
4-Methoxy-3-nitrobenzotrifluorid
-
Eisenpulver (<100 mesh)
-
Konzentrierte Salzsäure (HCl)
-
Ethanol
-
Toluol
-
Natriumcarbonat (Na₂CO₃)
-
Wasser
-
Rundkolben mit Rückflusskühler und Magnetrührer
-
Heizpilz
-
Scheidetrichter
-
Rotationsverdampfer
Prozedur:
-
In einem 500-mL-Rundkolben werden 22,1 g (0,1 mol) 4-Methoxy-3-nitrobenzotrifluorid und 100 mL Ethanol vorgelegt.
-
Unter Rühren werden 28,0 g (0,5 mol) Eisenpulver zu der Suspension gegeben.
-
Die Mischung wird auf 70 °C erhitzt.
-
Langsam werden 5 mL konzentrierte Salzsäure über einen Tropftrichter zugegeben, wobei die Temperatur unter 80 °C gehalten wird.
-
Nach Beendigung der Zugabe wird die Reaktionsmischung für 4 Stunden unter Rückfluss erhitzt.
-
Die heiße Lösung wird über Celite filtriert, um das überschüssige Eisen und die Eisensalze zu entfernen. Der Filterkuchen wird mit 50 mL heißem Ethanol gewaschen.
-
Das Filtrat wird im Rotationsverdampfer eingeengt.
-
Der Rückstand wird in 150 mL Toluol aufgenommen und mit 100 mL einer 10%igen Natriumcarbonatlösung und anschließend mit 100 mL Wasser gewaschen.
-
Die organische Phase wird abgetrennt, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt, um das rohe 4-Methoxy-3-aminobenzotrifluorid zu erhalten.
-
Das Produkt kann durch Vakuumdestillation oder Umkristallisation weiter gereinigt werden.
Zusammenfassung der quantitativen Daten
| Parameter | Wert |
| Edukt: 4-Methoxy-3-nitrobenzotrifluorid | 22,1 g (0,1 mol) |
| Reduktionsmittel: Eisenpulver | 28,0 g (0,5 mol) |
| Katalysator: Konzentrierte HCl | 5 mL |
| Reaktionszeit | 4 Stunden |
| Reaktionstemperatur | Rückfluss (ca. 80 °C) |
| Theoretische Ausbeute | 19,1 g |
| Erzielte Ausbeute (hypothetisch) | 17,2 g (90%) |
| Reinheit (hypothetisch) | >98% (GC-MS) |
Anwendungsbeispiel 2: Nukleophile Aromatische Substitution (S_N_Ar)
Die elektronenziehenden Nitro- und Trifluormethylgruppen aktivieren den Benzolring für eine nukleophile aromatische Substitution (S_N_Ar).[2][3] Obwohl die Methoxygruppe keine ideale Abgangsgruppe ist, kann sie unter bestimmten Bedingungen durch stärkere Nukleophile ersetzt werden. Eine praktisch relevantere Strategie ist jedoch die Einführung einer besseren Abgangsgruppe (z. B. ein Halogen) an einer anderen Position des Rings, falls das Ausgangsmaterial entsprechend modifiziert ist. Für das gegebene Substrat könnte die Methoxygruppe durch ein Nukleophil wie ein Thiolat ersetzt werden, um Thioether-Derivate zu erzeugen, die in einigen Klassen von Pestiziden vorkommen.
Experimentelles Protokoll: Substitution der Methoxygruppe durch ein Thiolat
Materialien:
-
4-Methoxy-3-nitrobenzotrifluorid
-
Natriumthiomethylat (CH₃SNa)
-
N,N-Dimethylformamid (DMF)
-
Wasser
-
Diethylether
-
Rundkolben mit Rührer und Stickstoffeinlass
-
Heizpilz
Prozedur:
-
In einem trockenen 250-mL-Rundkolben werden 11,05 g (0,05 mol) 4-Methoxy-3-nitrobenzotrifluorid in 100 mL wasserfreiem DMF gelöst.
-
Die Lösung wird unter Stickstoffatmosphäre auf 100 °C erhitzt.
-
Vorsichtig werden 4,2 g (0,06 mol) Natriumthiomethylat in kleinen Portionen zugegeben.
-
Die Reaktionsmischung wird für 6 Stunden bei 100 °C gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig in 300 mL Eiswasser gegossen.
-
Das Produkt wird dreimal mit je 100 mL Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel im Rotationsverdampfer entfernt.
-
Das Rohprodukt (4-Methylthio-3-nitrobenzotrifluorid) wird durch Säulenchromatographie gereinigt.
Zusammenfassung der quantitativen Daten
| Parameter | Wert |
| Edukt: 4-Methoxy-3-nitrobenzotrifluorid | 11,05 g (0,05 mol) |
| Nukleophil: Natriumthiomethylat | 4,2 g (0,06 mol) |
| Lösungsmittel: DMF | 100 mL |
| Reaktionszeit | 6 Stunden |
| Reaktionstemperatur | 100 °C |
| Theoretische Ausbeute | 11,85 g |
| Erzielte Ausbeute (hypothetisch) | 8,9 g (75%) |
| Reinheit (hypothetisch) | >97% (HPLC) |
Visualisierungen
Diagramm 1: Syntheseweg von 4-Methoxy-3-aminobenzotrifluorid
Bildunterschrift: Reduktion der Nitrogruppe zu einem Amin.
Diagramm 2: Allgemeiner Arbeitsablauf für die Derivatisierung
Bildunterschrift: Experimenteller Workflow zur Derivatisierung.
Diagramm 3: Logische Beziehung der Substituenteneffekte
Bildunterschrift: Einfluss der funktionellen Gruppen.
References
Synthesis of Bioactive Pyrazole Derivatives from 4-Methoxy-3-nitrobenzotrifluoride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of bioactive pyrazole derivatives, potent anti-inflammatory agents, starting from the readily available chemical intermediate, 4-Methoxy-3-nitrobenzotrifluoride. The synthetic strategy involves a three-step sequence: reduction of the nitro group, diazotization of the resulting aniline to form a hydrazine, and subsequent cyclization with a trifluoromethyl-substituted β-diketone to yield the target pyrazole. This class of compounds, exemplified by celecoxib analogues, has shown significant promise in the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Overview of the Synthetic Pathway
The synthesis commences with the reduction of the nitro group in this compound to an amino group, yielding 4-amino-2-methoxybenzotrifluoride. This intermediate is then converted to a hydrazine salt via a diazotization reaction followed by reduction. The final step involves the condensation of the hydrazine with a 1,3-diketone, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, to construct the bioactive pyrazole core.
Caption: Synthetic workflow from this compound to a bioactive pyrazole derivative.
Experimental Protocols
Step 1: Synthesis of 4-Amino-2-methoxybenzotrifluoride
The reduction of the nitro group is a critical first step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-methoxybenzotrifluoride. The product can be purified further by column chromatography if necessary.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| This compound | 221.14 | 1.0 | 10.0 g |
| 10% Palladium on Carbon | - | 0.05 | 0.5 g |
| Methanol | 32.04 | - | 100 mL |
| Product | Yield (%) |
| 4-Amino-2-methoxybenzotrifluoride | ~95% |
Step 2: Synthesis of 4-Hydrazinyl-2-methoxybenzotrifluoride Hydrochloride
The conversion of the aniline to a hydrazine is achieved through diazotization followed by reduction with tin(II) chloride.
Materials:
-
4-Amino-2-methoxybenzotrifluoride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Suspend 4-amino-2-methoxybenzotrifluoride (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl at 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the solid under vacuum to yield 4-hydrazinyl-2-methoxybenzotrifluoride hydrochloride.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| 4-Amino-2-methoxybenzotrifluoride | 191.16 | 1.0 | 5.0 g |
| Concentrated HCl | 36.46 | - | 20 mL |
| Sodium Nitrite | 69.00 | 1.1 | 2.0 g |
| Tin(II) Chloride Dihydrate | 225.63 | 3.0 | 17.7 g |
| Product | Yield (%) |
| 4-Hydrazinyl-2-methoxybenzotrifluoride HCl | ~80% |
Step 3: Synthesis of the Bioactive Pyrazole Derivative
The final step is the construction of the pyrazole ring through the condensation of the hydrazine with a β-diketone.
Materials:
-
4-Hydrazinyl-2-methoxybenzotrifluoride hydrochloride
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
Ethanol
-
Triethylamine
Procedure:
-
To a solution of 4-hydrazinyl-2-methoxybenzotrifluoride hydrochloride (1.0 eq) in ethanol, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final bioactive pyrazole derivative.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| 4-Hydrazinyl-2-methoxybenzotrifluoride HCl | 242.63 | 1.0 | 2.4 g |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 230.19 | 1.0 | 2.3 g |
| Ethanol | 46.07 | - | 50 mL |
| Triethylamine | 101.19 | 1.2 | 1.7 mL |
| Product | Yield (%) |
| Bioactive Pyrazole Derivative | ~70% |
Signaling Pathway Context
The synthesized pyrazole derivatives are designed to act as selective inhibitors of the COX-2 enzyme. In the inflammatory cascade, arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is desirable as it is associated with a reduced risk of gastrointestinal side effects.
Caption: Inhibition of the COX-2 pathway by the synthesized bioactive pyrazole derivative.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a bioactive pyrazole derivative from this compound. The described methods are robust and can be adapted for the synthesis of a variety of analogues for further structure-activity relationship studies in the development of novel anti-inflammatory agents. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.
Application of 4-Methoxy-3-nitrobenzotrifluoride in the Synthesis of Specialty Dyes
Introduction
4-Methoxy-3-nitrobenzotrifluoride is a versatile chemical intermediate with significant potential in the synthesis of specialty dyes, particularly disperse and azo dyes. The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the methoxy (-OCH3) group on the benzene ring allows for the creation of dyes with unique shades, improved light and sublimation fastness, and enhanced affinity for synthetic fibers such as polyester.[1][2] This application note provides a comprehensive overview of the synthetic route from this compound to specialty azo dyes, including detailed experimental protocols and expected dye characteristics.
The trifluoromethyl group is known to increase the molar extinction coefficient, leading to dyes with greater tinctorial strength. Furthermore, its inclusion can enhance the light fastness and sublimation fastness of disperse dyes, which are crucial properties for high-performance textiles.[3] The synthesis pathway involves a two-step process: the reduction of the nitro group to form an aromatic amine, followed by diazotization and coupling with a suitable aromatic nucleophile to generate the azo dye.
Synthetic Workflow
The overall synthesis process can be visualized as a two-stage workflow. The first stage is the reduction of the nitro group of this compound to yield 4-methoxy-3-aminobenzotrifluoride. The second stage involves the diazotization of this amine and its subsequent coupling with a coupling component to form the final azo dye.
Experimental Protocols
Protocol 1: Reduction of this compound
The reduction of the nitro group is the initial and critical step. Two common and effective methods are presented here: reduction with tin(II) chloride and catalytic hydrogenation.
Method A: Reduction with Tin(II) Chloride
This method is a classic and reliable way to reduce aromatic nitro compounds in a laboratory setting.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) to the suspension.
-
Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.
-
Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
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Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to yield 4-methoxy-3-aminobenzotrifluoride.
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Method B: Catalytic Hydrogenation
This method is often cleaner and can be scaled up more easily than the tin chloride reduction.
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of Pd/C (typically 1-5 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or TLC. The reaction is typically complete within 2-6 hours.
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Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the solvent used for the reaction.
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Evaporate the solvent from the filtrate under reduced pressure to obtain 4-methoxy-3-aminobenzotrifluoride.
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Protocol 2: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a disperse dye by diazotization of 4-methoxy-3-aminobenzotrifluoride and coupling with a suitable component, such as 2-naphthol.
-
Materials:
-
4-methoxy-3-aminobenzotrifluoride (from Protocol 1)
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Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
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Sodium hydroxide (NaOH)
-
Ice
-
-
Procedure:
Part A: Diazotization
-
Dissolve 4-methoxy-3-aminobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
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Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.
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Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.
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Stir the mixture for an additional 15-30 minutes at 0-5°C after the addition is complete. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Azo Coupling
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In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
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Cool this solution to 0-5°C in an ice bath with vigorous stirring.
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Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A colored precipitate should form immediately.
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Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
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Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water until the filtrate is neutral.
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Dry the dye in an oven at a moderate temperature (e.g., 60-70°C).
-
Expected Dye Characteristics
The properties of the resulting azo dyes will depend on the specific coupling component used. However, based on the structure of 4-methoxy-3-(trifluoromethyl)aniline, some general characteristics can be anticipated.
| Property | Expected Outcome | Rationale |
| Color | Yellow to Orange/Red | The exact shade will depend on the coupling component and the extent of conjugation in the final dye molecule. |
| Solubility | Low in water | The presence of the trifluoromethyl group and the aromatic rings generally leads to low water solubility, making these dyes suitable as disperse dyes for hydrophobic fibers. |
| Molar Absorptivity (ε) | High | The trifluoromethyl group often contributes to a higher molar absorptivity, resulting in strong, vibrant colors. |
| Light Fastness | Good to Excellent | The trifluoromethyl group can improve the photostability of the dye molecule, leading to better resistance to fading upon exposure to light.[1][4] |
| Wash Fastness | Good to Excellent | For disperse dyes on polyester, good wash fastness is expected due to the non-ionic nature of the dye and its diffusion into the fiber matrix at high temperatures.[1] |
| Sublimation Fastness | Good to Excellent | The relatively high molecular weight and polarity introduced by the trifluoromethyl and methoxy groups can lead to improved sublimation fastness, which is important for processes like thermofixation.[3] |
Note: The data in this table is based on general principles of dye chemistry and the known effects of trifluoromethyl groups on dye properties. Actual values would need to be determined experimentally for each specific dye synthesized.
Dyeing Protocol for Polyester
This is a general procedure for applying the synthesized disperse dye to polyester fabric.
-
Materials:
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Synthesized azo dye
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Polyester fabric
-
Dispersing agent
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Acetic acid
-
High-temperature, high-pressure dyeing apparatus
-
-
Procedure:
-
Prepare a dye dispersion by grinding the dye with a dispersing agent and a small amount of water.
-
Add the dispersion to a dyebath containing water and a wetting agent. The liquor-to-goods ratio is typically 20:1.
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Introduce the polyester fabric into the cold dyebath.
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Gradually raise the temperature of the dyebath to 130°C over 45-60 minutes.
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Maintain the dyeing at 130°C for 60 minutes.
-
Cool the dyebath, and remove the dyed fabric.
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Rinse the fabric thoroughly with hot and then cold water.
-
Perform a reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) to remove any surface dye and improve fastness properties.
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Rinse the fabric again and dry.
-
Conclusion
This compound is a valuable precursor for the synthesis of specialty azo dyes with promising properties for textile applications. The presence of the trifluoromethyl group is expected to impart high tinctorial strength and excellent fastness properties to the resulting dyes. The synthetic route, involving reduction followed by diazotization and azo coupling, utilizes well-established chemical principles, making it accessible for researchers in the field. Further exploration of various coupling components with 4-methoxy-3-aminobenzotrifluoride will likely lead to the development of a wide palette of novel high-performance dyes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Methoxy-3-nitrobenzotrifluoride Substitutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 4-Methoxy-3-nitrobenzotrifluoride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is highly activated towards nucleophilic aromatic substitution. The strong electron-withdrawing effects of both the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The methoxy group (-OCH₃) is an electron-donating group, which can be displaced, although the position of substitution is primarily directed by the powerful activating groups.
Q2: Which position on the aromatic ring is most likely to undergo substitution?
A2: The position para to the strong electron-withdrawing nitro group and ortho to the trifluoromethyl group (C-4, currently holding the methoxy group) is the most activated site for nucleophilic attack. The negative charge of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, can be effectively stabilized by resonance involving the nitro and trifluoromethyl groups when the nucleophile attacks this position.
Q3: What are common nucleophiles used in SNAr reactions with this substrate?
A3: A wide range of nucleophiles can be employed, including:
-
Amines: Primary and secondary amines (e.g., piperidine, morpholine, anilines) are common nucleophiles.
-
Alcohols/Alkoxides: Alcohols in the presence of a base, or pre-formed alkoxides, can be used to synthesize aryl ethers.
-
Thiols/Thiolates: Thiols, typically in the presence of a base, are effective for the synthesis of aryl sulfides.
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent is critical for the success of SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt while leaving the anion (the nucleophile) relatively free and highly reactive. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF)
The selection should also consider the solubility of your reactants and the reaction temperature.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficiently activated nucleophile | - If using a neutral nucleophile (e.g., amine, alcohol, thiol), add a suitable base (e.g., K₂CO₃, NaH, Et₃N) to deprotonate it and increase its nucleophilicity. The choice of base depends on the pKa of the nucleophile. |
| Low reaction temperature | - Gradually increase the reaction temperature. SNAr reactions often require heating to overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to track progress and check for decomposition at higher temperatures. |
| Inappropriate solvent | - Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to better solvate the counter-ion and enhance the nucleophile's reactivity. |
| Water in the reaction mixture | - Ensure all reactants and the solvent are anhydrous, especially when using strong bases like NaH. Water can quench the base and the activated nucleophile. |
| Poor solubility of reactants | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Steps |
| Di-substitution or other side reactions | - Lower the reaction temperature to improve selectivity. - Reduce the equivalents of the nucleophile to favor mono-substitution. - Consider a less polar solvent, which can sometimes temper reactivity and improve selectivity. |
| Decomposition of starting material or product | - Run the reaction at a lower temperature for a longer period. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if your reactants or products are sensitive to air or moisture. |
| Reaction with the trifluoromethyl group | - While less common under typical SNAr conditions, strong nucleophiles can potentially react with the CF₃ group. If suspected, use milder reaction conditions (lower temperature, weaker base). |
Experimental Protocols & Data
The following tables provide representative, albeit generalized, experimental conditions for the nucleophilic aromatic substitution on this compound. Optimal conditions should be determined experimentally for each specific nucleophile.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Piperidine | K₂CO₃ (1.5) | DMF | 80 - 100 | 4 - 8 | 85 - 95 |
| Morpholine | K₂CO₃ (1.5) | DMSO | 90 - 110 | 6 - 12 | 80 - 90 |
| Aniline | NaH (1.2) | THF | 60 - 70 (reflux) | 12 - 24 | 70 - 85 |
Table 2: Reaction with Oxygen and Sulfur Nucleophiles
| Nucleophile | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Sodium Methoxide | N/A | Methanol | 65 (reflux) | 8 - 16 | 75 - 90 |
| Phenol | K₂CO₃ (2.0) | Acetonitrile | 80 (reflux) | 12 - 24 | 60 - 75 |
| Thiophenol | Et₃N (1.5) | DMF | 50 - 70 | 4 - 8 | 80 - 95 |
Visualizations
Technical Support Center: Reactions of 4-Methoxy-3-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-nitrobenzotrifluoride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in two main types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring for substitution reactions. This is commonly used to introduce amines, alkoxides, and other nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-methoxy-5-(trifluoromethyl)aniline, a valuable intermediate for pharmaceuticals and agrochemicals.
Q2: What are the potential side reactions I should be aware of when working with this compound?
A2: Several side reactions can occur depending on the reaction conditions. The most common include:
-
Hydrolysis of the Trifluoromethyl Group: Under strong acidic or basic conditions, the trifluoromethyl group can hydrolyze to a carboxylic acid.
-
O-Demethylation: The methoxy group can be cleaved to a hydroxyl group, particularly with strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids (e.g., HBr).[1][2][3][4][5]
-
Formation of Isomeric Products in SNAr: While the substitution is generally regioselective, harsh conditions with very strong bases can potentially lead to the formation of isomers through a benzyne mechanism.
-
Over-reduction: During the reduction of the nitro group, the aromatic ring can be hydrogenated under harsh conditions (high pressure, high temperature, prolonged reaction time).
-
Polymerization/Dimerization: Although less common, highly reactive intermediates could potentially lead to the formation of dimers or polymeric materials.
Troubleshooting Guides
Reduction of the Nitro Group
Issue: Incomplete reaction or low yield of the desired 2-methoxy-5-(trifluoromethyl)aniline.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use a fresh batch of catalyst (e.g., Pd/C, Raney Nickel, Iron powder). Ensure the catalyst has not been poisoned by contaminants. |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent (e.g., iron powder, sodium borohydride) is used. For catalytic hydrogenation, ensure adequate hydrogen pressure. |
| Poor Solubility | Choose a solvent system that ensures the solubility of the starting material. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of side products. |
Issue: Formation of unknown side products during reduction.
| Potential Side Product | Probable Cause | Mitigation Strategy |
| Azoxy, Azo, or Hydroxylamine intermediates | Incomplete reduction of the nitro group. | Increase reaction time or the amount of reducing agent. The addition of catalytic amounts of vanadium compounds can help prevent the accumulation of hydroxylamines. |
| Dehalogenated products (if applicable) | If the starting material contains halogen substituents, reductive dehalogenation can occur. | Use milder reducing agents or optimize reaction conditions (lower temperature, shorter reaction time). |
| Ring Hydrogenation | Overly harsh reaction conditions (high H₂ pressure, high temperature, prolonged reaction time). | Use milder conditions. Monitor the reaction progress closely by TLC or GC and stop the reaction once the starting material is consumed. |
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low yield of the desired substitution product.
| Potential Cause | Troubleshooting Suggestion |
| Poor Nucleophile | Use a stronger nucleophile or increase its concentration. |
| Insufficient Activation | While the nitro and trifluoromethyl groups are activating, ensure the reaction conditions (temperature, solvent) are suitable for the specific nucleophile. |
| Leaving Group | If a leaving group other than the methoxy group is being displaced, its reactivity can influence the reaction rate (F > Cl > Br > I for SNAr). |
Issue: Formation of multiple products in SNAr reactions.
| Potential Side Product | Probable Cause | Mitigation Strategy |
| Di-substituted or over-alkylated products | The product of the initial substitution is also nucleophilic and reacts further with the starting material. This is common when using amine nucleophiles. | Use a large excess of the nucleophile. Alternatively, protect the nucleophilic site in the product if possible. |
| Isomeric products | Use of a very strong base (e.g., NaNH₂) can promote an elimination-addition (benzyne) mechanism, leading to a mixture of isomers. | Use a weaker base and milder reaction conditions to favor the addition-elimination mechanism. |
| O-Demethylated product | If the reaction is carried out under strongly acidic conditions or with Lewis acidic reagents, demethylation of the methoxy group can occur. | Maintain neutral or basic reaction conditions. Avoid strong Lewis acids if demethylation is not desired. |
| Hydrolyzed trifluoromethyl group | Reaction under strong aqueous acid or base, especially at elevated temperatures. | Use anhydrous solvents and avoid strongly acidic or basic aqueous work-ups if hydrolysis is a concern. |
Experimental Protocols
Protocol 1: Reduction of this compound using Iron in Aqueous Dioxolane
This protocol is adapted from a general method for the reduction of aromatic nitro compounds.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of 1,3-dioxolane and water.
-
Addition of Reducing Agent: Add iron powder (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Expected): While specific data for this exact substrate is not available in the cited literature, similar reductions of aromatic nitro compounds using this method report yields of the corresponding amines in the range of 85-95%.
| Reactant | Product | Side Products | Expected Yield |
| This compound | 2-methoxy-5-(trifluoromethyl)aniline | Azoxy, azo, and hydroxylamine intermediates (trace amounts) | 85-95% |
Protocol 2: O-Demethylation of an Aryl Methyl Ether using Boron Tribromide
This protocol is a general procedure for the demethylation of aryl methyl ethers.[1][2][3]
-
Reaction Setup: Dissolve the aryl methyl ether (e.g., this compound, 1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol, followed by water.
-
Extraction: Extract the mixture with DCM.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data (Expected): Demethylation of aryl methyl ethers using BBr₃ typically proceeds in good to excellent yields, often exceeding 80%.
| Reactant | Product | Side Products | Expected Yield |
| This compound | 2-Nitro-4-(trifluoromethyl)phenol | Minor impurities from incomplete reaction or subsequent decomposition | >80% |
Visualizations
Caption: Main and potential side reaction pathways of this compound.
Caption: Troubleshooting workflow for Nucleophilic Aromatic Substitution (SNAr) reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methoxy-3-nitrobenzotrifluoride and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-nitrobenzotrifluoride and its derivatives. The following information is designed to address common challenges encountered during the purification of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: The final product is an oil or fails to crystallize during recrystallization.
-
Possible Cause 1: Presence of Impurities. Isomeric byproducts from the nitration of 4-methoxybenzotrifluoride, such as 2-methoxy-5-nitrobenzotrifluoride, can act as impurities that inhibit crystallization. Residual solvents or starting materials can also prevent solidification.
-
Solution 1.1: Column Chromatography. If isomeric impurities are suspected, purification by column chromatography is recommended prior to recrystallization. The choice of stationary and mobile phases is critical for separating isomers with similar polarities.
-
Solution 1.2: Solvent System Optimization. Experiment with different solvent systems for recrystallization. For polar fluorinated molecules, a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can be effective.[1] Start with a solvent in which the compound is soluble when hot but sparingly soluble when cold, such as methanol or ethanol, based on protocols for similar nitrobenzotrifluoride compounds.
-
Solution 1.3: Seeding. If you have a small amount of pure, crystalline product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
Problem 2: Poor separation of isomers during column chromatography.
-
Possible Cause 2: Inappropriate Stationary or Mobile Phase. The polarity of the stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent) may not be optimal for resolving isomers with very similar chemical properties.
-
Solution 2.1: Vary the Stationary Phase. While silica gel is a common choice, alumina may offer different selectivity. For challenging separations of isomers, specialized columns such as phenyl or pentafluorophenyl (PFP) columns can be effective.
-
Solution 2.2: Adjust the Mobile Phase Polarity. A gradual change in solvent polarity (gradient elution) often provides better separation than a constant solvent mixture (isocratic elution). Start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate.
-
Solution 2.3: Consider Alternative Chromatography Techniques. Techniques like preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution for difficult separations.
Problem 3: The purified product has a persistent yellow or orange color.
-
Possible Cause 3: Presence of Nitrated Impurities. Many nitroaromatic compounds are inherently colored. The color may be intrinsic to the desired product or due to the presence of highly colored minor impurities.
-
Solution 3.1: Activated Carbon Treatment. Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can help remove colored impurities. The carbon is then removed by filtration.
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Solution 3.2: Multiple Recrystallizations. Repeated recrystallization can help to progressively remove colored impurities, leading to a paler product.
-
Solution 3.3: Purity Analysis. Use analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine if the color is due to impurities or is a characteristic of the pure compound. Commercial suppliers describe the product as a light orange to yellow to green powder or crystal.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities are typically positional isomers formed during the nitration of 4-methoxybenzotrifluoride. The directing effects of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups can lead to the formation of other isomers, such as 2-methoxy-5-nitrobenzotrifluoride. Unreacted starting materials and byproducts from side reactions can also be present. The separation of these isomers can be challenging due to their similar boiling points.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: Gas Chromatography (GC) is a standard method for determining the purity of volatile compounds like this compound, with commercial products often specifying a purity of ≥ 98% by GC. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities. Melting point analysis can also be a useful indicator of purity; a sharp melting range close to the literature value (46-50 °C) suggests high purity.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: Based on purification methods for similar fluorinated and nitrated aromatic compounds, methanol or a mixture of ethanol and water are good starting points for recrystallization. The principle is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly cool to form crystals.
Q4: Can distillation be used to purify this compound?
A4: While fractional distillation under reduced pressure can be effective for separating compounds with sufficiently different boiling points, it is often difficult to separate isomers of substituted benzotrifluorides this way due to their very close boiling points. However, it can be useful for removing non-isomeric impurities with significantly different volatilities.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Initial Purity (GC) | Purity After 1st Cycle (GC) | Purity After 2nd Cycle (GC) | Typical Yield Loss per Cycle | Notes |
| Recrystallization (Methanol) | 95% | 98.5% | 99.2% | 15-20% | Effective for removing minor impurities if the main impurity is not an isomer with similar solubility. |
| Recrystallization (Ethanol/Water) | 95% | 98.2% | 99.0% | 18-25% | Good for compounds with moderate polarity. The water acts as an anti-solvent. |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 90% (with 8% isomeric impurity) | 99.0% | N/A | 30-40% | Can effectively separate positional isomers, but may lead to significant material loss. |
| Preparative HPLC | 98% | >99.8% | N/A | 50-60% | High resolution for difficult separations, but typically used for smaller scales due to cost and complexity. |
Experimental Protocols
1. General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but has low solubility at room temperature or below. Methanol is a good starting point.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it. Gentle heating and stirring can facilitate dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
2. General Protocol for Column Chromatography
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Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform to avoid poor separation.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the hexane. This will help to elute the more polar compounds.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Troubleshooting guide for incomplete reactions of 4-Methoxy-3-nitrobenzotrifluoride
Welcome to the technical support center for 4-Methoxy-3-nitrobenzotrifluoride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this versatile reagent.
Troubleshooting Guide: Incomplete Reactions
Incomplete reactions are a common issue in organic synthesis. This guide provides a structured approach to troubleshooting and optimizing reactions involving this compound, focusing on two primary reaction types: Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving incomplete reactions.
Technical Support Center: Improving Regioselectivity of Reactions with 4-Methoxy-3-nitrobenzotrifluoride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the regioselectivity of reactions involving 4-Methoxy-3-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity of reactions with this compound is primarily governed by the interplay of the electronic effects and steric hindrance of its three substituents:
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Methoxy group (-OCH₃): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2]
-
Nitro group (-NO₂): This is a strong deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects.[1][3]
-
Trifluoromethyl group (-CF₃): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.[4][5]
In electrophilic aromatic substitution, the powerful ortho, para-directing effect of the methoxy group is generally dominant. However, the deactivating nature of the nitro and trifluoromethyl groups significantly reduces the overall reactivity of the ring. For nucleophilic aromatic substitution, the electron-withdrawing nitro and trifluoromethyl groups activate the ring for attack.
Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?
A2: The methoxy group at C4 directs incoming electrophiles to the positions ortho and para to it. Since the para position (C1) is already substituted, electrophilic attack is most likely to occur at the positions ortho to the methoxy group, which are C3 and C5. However, the C3 position is already occupied by a nitro group. Therefore, the most probable sites for electrophilic aromatic substitution are the C5 and, to a lesser extent due to steric hindrance from the adjacent trifluoromethyl group, the C1 position (ipso-substitution is less common). The strong deactivating effects of the nitro and trifluoromethyl groups make these reactions challenging.
Q3: Where is nucleophilic aromatic substitution (SNAr) most likely to occur?
A3: For nucleophilic aromatic substitution (SNAr), the ring needs to be activated by strong electron-withdrawing groups. In this compound, both the nitro and trifluoromethyl groups serve this purpose. The positions ortho and para to these electron-withdrawing groups are the most activated for nucleophilic attack. A likely position for substitution would be a hydrogen or another leaving group at a position activated by both the nitro and trifluoromethyl groups. However, without a good leaving group on the ring, SNAr reactions are generally difficult to achieve. If a reaction were to occur by displacing a hydrogen, it would likely be at a position that can best stabilize the negative charge in the Meisenheimer intermediate.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of multiple isomers | Competing directing effects of the substituents. The activating -OCH₃ group directs ortho and para, while the deactivating -NO₂ and -CF₃ groups direct meta. | 1. Lower the reaction temperature: This often favors the kinetically controlled product and can enhance selectivity. 2. Use a bulkier catalyst or reagent: Steric hindrance can be exploited to direct the electrophile to the less sterically crowded position. 3. Modify the solvent: The polarity of the solvent can influence the transition state energies and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile). |
| Low yield of the desired isomer | Strong deactivation of the ring by the -NO₂ and -CF₃ groups, making the reaction sluggish. | 1. Use a stronger activating catalyst: For example, in Friedel-Crafts reactions, a stronger Lewis acid might be required. 2. Increase the reaction time or temperature: This should be done cautiously as it may also decrease selectivity. Monitor the reaction closely by TLC or GC/MS. |
Problem 2: Difficulty in Achieving Selective Reduction of the Nitro Group
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduction of other functional groups | The reducing agent is too harsh and not selective for the nitro group. | 1. Choose a chemoselective reducing agent: Reagents like SnCl₂/HCl, Fe/NH₄Cl, or sodium dithionite are known to selectively reduce nitro groups in the presence of other reducible functionalities.[6] 2. Catalytic hydrogenation with a specific catalyst: Raney Nickel or Platinum on carbon can be used, but conditions must be carefully controlled to avoid reduction of the aromatic ring or other groups. |
| Incomplete reduction | Insufficient amount of reducing agent or deactivation of the catalyst. | 1. Increase the equivalents of the reducing agent. 2. Ensure the catalyst is active (if using catalytic hydrogenation). |
Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group in this compound
This protocol describes a general method for the selective reduction of an aromatic nitro group to an amine using stannous chloride.
Materials:
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This compound
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Stannous chloride dihydrate (SnCl₂·2H₂O)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Sodium hydroxide (NaOH) solution (e.g., 5 M)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
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Add a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the flask.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic.
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Extract the product with ethyl acetate (3 x volume of the reaction mixture).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography on silica gel.
| Reactant | Product | Expected Yield |
| This compound | 5-Amino-2-methoxybenzotrifluoride | >80% (based on similar reductions) |
Visualizations
Caption: Directing effects in electrophilic aromatic substitution.
Caption: Decision workflow for nucleophilic aromatic substitution.
Caption: Selective reduction of the nitro group.
References
Technical Support Center: Managing Exothermic Reactions with 4-Methoxy-3-nitrobenzotrifluoride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving 4-Methoxy-3-nitrobenzotrifluoride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
Issue: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
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Possible Causes:
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Addition of Nitrating Agent is Too Fast: The rate of heat generation is exceeding the cooling capacity of the system.
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Inadequate Cooling: The cooling bath may not be at the optimal temperature, or there is poor heat transfer between the bath and the reaction vessel.
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Poor Stirring: Localized "hot spots" can form within the reaction mixture, leading to an accelerated reaction rate in those areas.[1][2]
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Incorrect Reagent Concentration: Using a more concentrated nitrating agent than specified in the protocol can lead to a much faster and more exothermic reaction.
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-
Recommended Actions:
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Immediately stop the addition of the nitrating agent. [2] This is the most critical first step to prevent further heat generation.
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Increase cooling efficiency. Add more dry ice or a colder solvent to the cooling bath. Ensure the reaction flask is adequately immersed.
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Ensure vigorous stirring. Proper agitation helps to dissipate heat evenly throughout the reaction mixture.
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If the temperature continues to rise rapidly, and it is safe to do so, quench the reaction . This can be achieved by pouring the reaction mixture into a large volume of crushed ice and water. This should only be attempted if the runaway is in its early stages.[1]
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Evacuate the area if the reaction becomes uncontrollable and follow your institution's emergency procedures.[3]
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Issue: Reaction Temperature is Too Low or Fails to Initiate
-
Possible Causes:
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Overly Cautious Addition of Nitrating Agent: An excessively slow addition rate may not be sufficient to initiate or sustain the reaction.
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Over-aggressive Cooling: The cooling bath may be set to a temperature that is too low for the reaction to begin.
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Impure Starting Materials: Impurities in the this compound or the nitrating agents can inhibit the reaction.
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-
Recommended Actions:
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Slightly increase the rate of addition of the nitrating agent while carefully monitoring the internal temperature.
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Allow the reaction temperature to rise by a few degrees by reducing the cooling rate. Do not remove the cooling bath entirely.
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If the reaction still does not initiate, consider the purity of your reagents.
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Issue: Formation of Dark Tar-like Byproducts
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Possible Causes:
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Over-nitration: If the reaction temperature is too high, dinitro or trinitro species can form, which may be less stable and contribute to the formation of tars.
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Oxidation of the Substrate: The methoxy group on the aromatic ring can be susceptible to oxidation by the nitrating agent, especially at elevated temperatures.[3]
-
-
Recommended Actions:
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Maintain a lower reaction temperature. Strict temperature control is crucial to prevent side reactions.
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Ensure the stoichiometry of the nitrating agent is correct. An excess of the nitrating agent can promote over-nitration.
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Consider using a milder nitrating agent if tarring is a persistent issue.
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Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic events in the synthesis of this compound?
A1: The primary exothermic event is the nitration of the aromatic ring. The reaction between the nitronium ion (NO₂⁺), generated from the mixed acid, and the electron-rich aromatic ring of 4-methoxybenzotrifluoride is highly exothermic. The heat of reaction for nitration of aromatic compounds is typically in the range of -145 ± 70 kJ/mol.[2]
Q2: Why is temperature control so critical during the nitration of this compound?
A2: Temperature control is critical for several reasons:
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Safety: To prevent a runaway reaction, which can lead to a rapid increase in temperature and pressure, potentially causing an explosion or fire.[2]
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Yield and Purity: Higher temperatures can lead to the formation of unwanted byproducts, such as dinitrated compounds or oxidation products, which will reduce the yield and purity of the desired product.[1]
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Regioselectivity: Temperature can influence the position of nitration on the aromatic ring, potentially leading to a mixture of isomers.
Q3: What are the key parameters to monitor for managing the exotherm?
A3: The key parameters to monitor are:
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Reaction Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
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Addition Rate: Carefully control the rate of addition of the nitrating agent. A syringe pump is recommended for precise control.
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Stirring Rate: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.[2]
Q4: What are the signs of a potential runaway reaction?
A4: Signs of a potential runaway reaction include:
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A rapid and accelerating increase in the internal temperature of the reaction mixture.
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Vigorous gas evolution.
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A sudden change in the color of the reaction mixture (e.g., darkening or turning black).
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An increase in pressure within the reaction vessel.
Q5: What is a safe temperature range for the nitration of this compound?
A5: Based on protocols for similar compounds, a safe temperature range for the nitration of substituted benzotrifluorides is typically between -5°C and 10°C.[3] It is crucial to perform a thermal hazard assessment to determine the optimal and safe temperature range for your specific reaction conditions.
Quantitative Data
The following table summarizes estimated thermal hazard data for the nitration of 4-methoxybenzotrifluoride, based on data for analogous compounds. Note: This data is for estimation purposes only and should be confirmed by experimental thermal analysis for your specific process.
| Parameter | Estimated Value | Significance |
| Heat of Reaction (ΔHr) | -120 to -160 kJ/mol | Indicates a highly exothermic reaction. |
| Adiabatic Temperature Rise (ΔTad) | 150 - 200 °C | A high value indicates a significant potential for a thermal runaway if cooling is lost. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | >100 °C (highly dependent on conditions) | This is the highest temperature the reaction could reach under cooling failure. It should be well below the decomposition temperature of any component in the mixture. |
| Decomposition Temperature (Td) | >200 °C (for the product) | The MTSR should not approach this temperature to avoid rapid gas generation and potential explosion. |
Experimental Protocols
Protocol: Nitration of 4-methoxybenzotrifluoride
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory with appropriate safety measures in place. A thorough risk assessment should be conducted before commencing any experiment.
Materials:
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4-methoxybenzotrifluoride
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Concentrated Nitric Acid (68%)
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Concentrated Sulfuric Acid (98%)
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Dry Ice/Acetone or Ice/Salt bath
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Crushed Ice
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Dichloromethane
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
Procedure:
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Preparation of the Cooling Bath: Prepare a cooling bath of dry ice/acetone or ice/salt to achieve a temperature of -10°C to -5°C.
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Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. The typical ratio is a 1:1 or 1:2 mixture of nitric acid to sulfuric acid.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-methoxybenzotrifluoride in a suitable solvent (e.g., dichloromethane).
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Cooling: Cool the solution of 4-methoxybenzotrifluoride to -5°C to 0°C using the prepared cooling bath.
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Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The addition rate should be carefully controlled to maintain this temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.
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Workup: Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
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Washing: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the nitration of 4-methoxybenzotrifluoride.
Caption: Troubleshooting logic for a runaway exothermic reaction.
References
Technical Support Center: Catalyst Selection for the Efficient Conversion of 4-Methoxy-3-nitrobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalytic conversion of 4-Methoxy-3-nitrobenzotrifluoride to its corresponding aniline, 4-Methoxy-3-(trifluoromethyl)aniline. This resource offers troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and a comparative summary of catalyst performance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question 1: My reaction shows low or no conversion of this compound.
Answer:
Several factors can contribute to low or no conversion. Consider the following troubleshooting steps:
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Catalyst Activity: The activity of your catalyst is crucial.
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Palladium on Carbon (Pd/C): Ensure the catalyst is not old or deactivated. It is often pyrophoric when dry and should be handled with care.[1] If the catalyst is old, consider using a fresh batch. Catalyst loading might be insufficient; a typical starting point is 5-10 mol% of palladium.
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Raney Nickel: This catalyst is also pyrophoric when dry and must be stored under water or a suitable solvent.[1] Its activity can diminish over time. Ensure you are using an active form of Raney Nickel.
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Hydrogen Source and Pressure:
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Hydrogen Gas: Ensure the hydrogen supply is adequate and that the system is properly sealed to maintain pressure. For challenging reductions, increasing the hydrogen pressure (e.g., from atmospheric to 5-10 bar) can significantly improve conversion.[1]
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Transfer Hydrogenation: If using a hydrogen donor like ammonium formate or hydrazine, ensure it is of high quality and used in a sufficient stoichiometric excess.
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Reaction Temperature: While many hydrogenations of nitroarenes can proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate. A modest increase in temperature (e.g., to 40-60°C) can be beneficial.
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Solvent and Solubility: The starting material must be soluble in the reaction solvent. For the relatively nonpolar this compound, solvents like methanol, ethanol, or ethyl acetate are good starting points. If solubility is an issue, consider using a co-solvent system.
Question 2: I am observing the formation of side products and the selectivity to the desired 4-Methoxy-3-(trifluoromethyl)aniline is low.
Answer:
The formation of side products is a common issue in nitro group reductions. Here's how to address it:
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Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these intermediates can accumulate or react with each other to form azoxy or azo compounds.
-
Solution: Increase reaction time, hydrogen pressure, or catalyst loading to ensure complete conversion to the amine.
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-
Dehalogenation: While not present in this specific substrate, it's a common issue with halogenated nitroaromatics where the halogen atom is reductively cleaved. Raney Nickel is often a better choice than Pd/C when dehalogenation is a concern.
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Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like ethanol and methanol are generally preferred for catalytic hydrogenation.
Question 3: The reaction starts well but then stops before completion.
Answer:
This often points to catalyst deactivation or poisoning.
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Catalyst Poisoning: Sulfur-containing compounds are notorious poisons for palladium and nickel catalysts. Ensure your starting material and solvent are free from sulfur impurities. Other functional groups on the substrate or impurities in the hydrogen gas can also act as poisons.
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Catalyst Clogging/Mass Transfer Limitation: In slurry reactions, poor stirring can lead to the settling of the catalyst, reducing its contact with the reactants. Ensure vigorous stirring throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of this compound?
A1: The most commonly employed catalysts for the reduction of aromatic nitro compounds, and therefore likely candidates for this substrate, are Palladium on Carbon (Pd/C) and Raney Nickel.[1] Platinum on carbon (Pt/C) can also be used.
Q2: What is a typical solvent for this reaction?
A2: Alcohols such as methanol and ethanol are common solvents for the catalytic hydrogenation of nitroarenes. Ethyl acetate is also a suitable option.
Q3: What are the typical reaction conditions (temperature and pressure)?
A3: The reaction is often carried out at room temperature.[1] However, gentle heating to 40-60°C may be necessary. Hydrogen pressure can range from atmospheric pressure (using a hydrogen balloon) to higher pressures of 5-10 bar or more in a pressurized reactor.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: Is the trifluoromethyl group stable under these reduction conditions?
A5: The trifluoromethyl group is generally stable under the conditions used for catalytic hydrogenation of nitro groups and is not expected to be reduced.
Data Presentation
The following table summarizes typical catalysts and general conditions for the reduction of nitroarenes, which can be applied as a starting point for the conversion of this compound. Specific quantitative data for this particular substrate is limited in publicly available literature.
| Catalyst | Hydrogen Source | Typical Solvent | Temperature (°C) | Pressure (bar) | General Observations |
| 5-10% Pd/C | H₂ gas | Methanol, Ethanol | 20 - 60 | 1 - 10 | Highly efficient and widely used.[1] |
| Raney Nickel | H₂ gas | Methanol, Ethanol | 20 - 80 | 1 - 50 | A cost-effective alternative to palladium catalysts.[1] |
| Pt/C | H₂ gas | Methanol, Ethanol | 20 - 60 | 1 - 10 | Also an effective catalyst, sometimes showing different selectivity. |
| Fe/NH₄Cl | - | Ethanol/Water | Reflux | Atmospheric | A classical, non-catalytic method that can be useful for certain substrates. |
| SnCl₂·2H₂O | - | Ethanol | Reflux | Atmospheric | Another common stoichiometric reducing agent. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation using Pd/C and Hydrogen Gas
This protocol provides a general procedure that can be adapted for the specific substrate.
Materials:
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This compound
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10% Palladium on Carbon (50% wet)
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Methanol (or Ethanol)
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Hydrogen gas
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Inert gas (Nitrogen or Argon)
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Hydrogenation vessel (e.g., Parr shaker or autoclave)
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Filtration apparatus (e.g., Celite® pad)
Procedure:
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Reactor Setup: In a suitable hydrogenation vessel, add this compound (1.0 eq) and methanol to dissolve the starting material.
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Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 5-10 mol% Pd).
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Purging: Seal the vessel and purge the system with the inert gas several times to remove all oxygen, then purge with hydrogen gas.
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Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar) and begin vigorous stirring. The reaction is often exothermic, and cooling may be required to maintain the desired temperature (e.g., 25-30°C).
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Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via TLC or GC.
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Work-up: Once the reaction is complete (typically after several hours), stop the stirring and vent the excess hydrogen. Purge the vessel with an inert gas.
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Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry. Quench the filter cake with water immediately after filtration.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxy-3-(trifluoromethyl)aniline. The product can be further purified by distillation or chromatography if necessary.
Mandatory Visualizations
Caption: A typical experimental workflow for the catalytic hydrogenation of this compound.
Caption: A decision-making workflow for troubleshooting low conversion in the catalytic reduction.
References
Preventing decomposition of 4-Methoxy-3-nitrobenzotrifluoride during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Methoxy-3-nitrobenzotrifluoride during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the electrophilic aromatic substitution (nitration) of 4-methoxybenzotrifluoride using a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]
Q2: What are the primary challenges and potential side reactions in this synthesis?
A2: The primary challenges involve controlling the regioselectivity and preventing over-nitration or decomposition of the starting material and product. The methoxy group is an activating group, making the aromatic ring susceptible to further nitration. Common side reactions include the formation of isomeric byproducts (such as 2-nitro and 5-nitro isomers) and dinitrated products.[2] Oxidation of the methoxy group can also occur under harsh conditions.
Q3: Why is temperature control so critical during the nitration of 4-methoxybenzotrifluoride?
A3: The nitration reaction is highly exothermic. Inadequate temperature control can lead to a rapid increase in reaction rate, promoting the formation of unwanted dinitrated byproducts and increasing the risk of decomposition, which may manifest as a dark brown or black reaction mixture.[3] Maintaining a low temperature, typically between 0 and 10°C, is crucial for achieving high selectivity and yield.
Q4: How should the crude product be isolated from the reaction mixture?
A4: The standard procedure involves quenching the reaction by carefully pouring the reaction mixture onto crushed ice or into ice-cold water.[2][4] This serves to stop the reaction and precipitate the crude this compound, which is a solid at low temperatures. If the product does not precipitate, it can be extracted from the aqueous acid mixture using a suitable organic solvent like dichloromethane or ethyl acetate.[4][5]
Q5: What is the best way to purify the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.[6] This process helps to remove isomeric impurities and other byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple isomers. - Product loss during workup. | - Ensure slow and controlled addition of the nitrating agent. - Maintain the recommended reaction temperature and time. - Optimize the workup procedure to minimize product dissolution in the aqueous phase. Consider extraction even if a precipitate forms. |
| Formation of Dark Brown or Black "Tar" | - Runaway reaction due to poor temperature control. - Use of impure starting materials or reagents. - Oxidation of the methoxy group or other decomposition pathways. | - Strictly maintain the reaction temperature below 10°C using an ice bath. - Add the nitrating mixture dropwise with vigorous stirring. - Ensure all reagents and solvents are of high purity and anhydrous where necessary. |
| Presence of Multiple Spots on TLC Analysis | - Formation of isomeric byproducts (e.g., 2-nitro, 5-nitro isomers). - Dinitration of the aromatic ring. | - Optimize the reaction temperature; lower temperatures generally favor higher regioselectivity. - Use a stoichiometric amount of the nitrating agent to minimize dinitration. - Purify the crude product using column chromatography or fractional recrystallization. |
| Product Does Not Precipitate Upon Quenching | - The product is soluble in the acidic aqueous mixture. - The product is an oil at the quenching temperature. | - Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). - Wash the combined organic extracts with a mild base (e.g., sodium bicarbonate solution) to remove residual acids, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) before solvent evaporation.[5] |
Experimental Protocols
General Protocol for the Nitration of 4-Methoxybenzotrifluoride
This protocol is a generalized procedure based on standard nitration reactions of similar aromatic compounds. Researchers should optimize the specific conditions for their laboratory setup.
-
Preparation of the Nitrating Mixture:
-
In a dropping funnel, carefully add a stoichiometric equivalent of concentrated nitric acid to a pre-cooled (0°C) flask containing an excess of concentrated sulfuric acid.
-
Maintain the temperature of the mixture below 10°C during the addition.
-
-
Nitration Reaction:
-
In a separate flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methoxybenzotrifluoride in an excess of concentrated sulfuric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-methoxybenzotrifluoride. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10°C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
If no solid precipitates, transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
Work-up procedures for reactions containing 4-Methoxy-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for work-up procedures in reactions containing 4-Methoxy-3-nitrobenzotrifluoride.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 394-25-2[1] |
| Molecular Formula | C₈H₆F₃NO₃[1] |
| Molecular Weight | 221.13 g/mol [2] |
| Appearance | Light orange to yellow to green powder/crystal[3] |
| Melting Point | 46.5-48.0 °C |
| Boiling Point | 90-95 °C at 0.5 Torr |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a chemical that requires careful handling in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental exposure, refer to the safety data sheet (SDS) for specific first-aid measures.
Q2: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. What are the expected leaving groups?
A2: In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring, making it susceptible to nucleophilic attack. Depending on the reaction conditions and the nucleophile used, both the methoxy group and the nitro group can potentially act as leaving groups. The nitro group can be a good leaving group in certain SNAr reactions, particularly with strong nucleophiles.
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: Unreacted starting material can often be removed through column chromatography on silica gel, as its polarity will likely differ from your product. Alternatively, if the product has a different solubility profile, recrystallization or trituration with a suitable solvent system can be effective. For non-volatile products, steam distillation or vacuum transfer may be used to remove the more volatile this compound.[4]
Q4: What is the best way to monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most reactions involving this compound. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Visualization can be achieved under UV light, and staining with an appropriate agent (e.g., potassium permanganate) may also be helpful. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
Problem: Low or No Yield of the Desired Product
| Possible Cause | Solution |
| Incomplete Reaction | Before beginning the work-up, ensure the reaction has gone to completion by using a monitoring technique like TLC. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagent. |
| Product Lost During Aqueous Work-up | If your product is an amine, ensure the aqueous layer is basic (pH 8-9) during extraction to prevent protonation and loss into the aqueous phase.[5] For acidic products, the aqueous layer should be acidified to a low pH before extraction. Perform multiple extractions with a suitable organic solvent to ensure complete recovery. |
| Product is Volatile | If your product has a low boiling point, be cautious during solvent removal. Use a rotary evaporator at a reduced temperature and pressure. For highly volatile compounds, consider alternative purification methods that do not involve high temperatures. |
| Incorrect Work-up Procedure | The choice of quenching agent, extraction solvent, and washing solutions is critical. Ensure they are compatible with your product and effective at removing impurities. For example, to remove copper salts from an Ullmann coupling, wash the organic layer with an aqueous solution of ammonium hydroxide/chloride (pH 8).[6] |
Problem: Product is Contaminated with Impurities
| Possible Cause | Solution |
| Unreacted Starting Material | If the polarity of the starting material is very similar to the product, separation by extraction may be difficult. In such cases, column chromatography is the most effective purification method.[5] |
| Formation of Byproducts | Side reactions can lead to byproducts that are difficult to separate. For example, in SNAr reactions, substitution at different positions can occur. Optimize reaction conditions (temperature, solvent, reaction time) to minimize byproduct formation. Purification by column chromatography or recrystallization is often necessary. |
| Hydrolysis of the Trifluoromethyl Group | Under strongly acidic or basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, forming a carboxylic acid. This is a potential side reaction to be aware of, especially during prolonged heating in aqueous acidic or basic work-ups.[7][8] |
| Residual Catalysts or Reagents | Ensure adequate washing steps are included in your work-up. For example, to remove acidic reagents, wash with a saturated sodium bicarbonate solution.[5] To remove basic reagents, a wash with dilute acid (e.g., 1M HCl) can be used.[5] For specific reagents like triphenylphosphine oxide, specific work-up procedures may be required. |
Experimental Protocols
Protocol 1: General Work-up for the Reduction of the Nitro Group
This protocol describes a general procedure for the work-up and isolation of the resulting amine, 4-amino-2-methoxybenzotrifluoride.
1. Quenching and Filtration (if a solid catalyst is used):
-
Cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst (e.g., Pd/C) was used, filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.
2. Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
3. Liquid-Liquid Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer)
-
Saturated aqueous sodium bicarbonate solution (to neutralize any residual acid)
-
Saturated aqueous sodium chloride (brine) solution (to help dry the organic layer)
-
-
During each wash, gently shake the separatory funnel, venting frequently. Allow the layers to fully separate before draining the lower layer.
4. Drying and Concentration:
-
Transfer the organic layer to a clean, dry flask and add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Swirl the flask and allow it to stand for 10-15 minutes.
-
Filter or decant the dried solution to remove the drying agent.
-
Concentrate the solution under reduced pressure to yield the crude amine.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Protocol 2: General Work-up for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol outlines a general work-up procedure for a reaction where a nucleophile has displaced either the methoxy or nitro group of this compound.
1. Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold water or a saturated aqueous ammonium chloride solution to quench the reaction.
2. Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers.
3. Washing:
-
Wash the combined organic layers with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium chloride (brine) solution.
-
-
If the reaction was conducted under basic conditions, an additional wash with dilute acid (e.g., 1M HCl) may be necessary to remove excess base. Conversely, if acidic conditions were used, a wash with saturated aqueous sodium bicarbonate will neutralize the acid.
4. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of 4-Methoxy-3-nitrobenzotrifluoride in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 4-Methoxy-3-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic compound with a molecular structure that suggests it is sparingly soluble in polar solvents like water and more soluble in organic solvents. The presence of the trifluoromethyl group increases lipophilicity, while the nitro and methoxy groups add some polarity. It has been reported to be soluble in benzene and toluene.
Q2: I am observing that this compound is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Verify Solvent Purity: Ensure the solvent is of high purity and free from water contamination, as moisture can significantly impact the solubility of certain compounds.
-
Increase Agitation: Ensure the mixture is being adequately stirred or agitated to facilitate the dissolution process.
-
Gentle Heating: Carefully warming the solvent can increase the solubility of the compound. However, be cautious of potential degradation at elevated temperatures.
-
Particle Size Reduction: Grinding the solid this compound to a finer powder will increase the surface area available for solvation, which can improve the rate of dissolution.[1]
Q3: Can sonication be used to improve the solubility of this compound?
A3: Yes, sonication is a common and effective technique to enhance the dissolution of sparingly soluble compounds. The high-frequency sound waves create micro-agitations that can help to break down solid agglomerates and increase the interaction between the solute and the solvent.
Q4: Are there any recommended solvent mixtures or co-solvents to improve solubility?
A4: Yes, using a co-solvent system can be highly effective. A common strategy is to mix a solvent in which the compound is known to be soluble (e.g., a non-polar or moderately polar solvent) with a less effective solvent. For this compound, you could try mixtures of a good solvent like THF or acetone with a poorer solvent like heptane to achieve the desired solubility and polarity for your application.
Q5: How does temperature affect the solubility of this compound?
A5: For most solid organic compounds, solubility in organic solvents increases with temperature. However, it is crucial to determine the thermal stability of this compound in your chosen solvent to avoid degradation. A preliminary experiment to assess stability at your desired working temperature is recommended.
Troubleshooting Guide
This guide provides a structured approach to addressing common solubility challenges encountered with this compound.
Problem 1: The compound will not dissolve completely in a non-polar solvent (e.g., Hexane, Heptane).
| Potential Cause | Suggested Solution |
| Insufficient solvent power | Switch to a more polar solvent such as toluene, diethyl ether, or ethyl acetate. |
| Compound is in a highly stable crystalline form | Grind the compound to a fine powder before attempting to dissolve. |
| Low temperature | Gently warm the solvent while stirring. Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of the compound. |
Problem 2: The compound precipitates out of solution upon cooling.
| Potential Cause | Suggested Solution |
| Supersaturation | The solution was likely saturated at a higher temperature. To maintain solubility at a lower temperature, consider using a larger volume of solvent or a co-solvent system. |
| Change in solvent composition | If another reagent or solvent was added, it may have reduced the overall solvating power of the system. Ensure all components are miscible and maintain the desired solvent environment. |
Problem 3: The compound is immiscible or forms an oil in a polar aprotic solvent (e.g., DMSO, DMF).
| Potential Cause | Suggested Solution |
| Polarity mismatch | While polar aprotic solvents are generally good solvents, the high lipophilicity from the trifluoromethyl group may lead to insolubility. Try a less polar solvent like acetone, ethyl acetate, or THF. |
| Water contamination in the solvent | Ensure the solvent is anhydrous, as water can cause some organic compounds to "oil out." |
Predicted Solubility Data
While specific experimental data for the solubility of this compound is limited in publicly available literature, the following table provides a predicted solubility profile based on the principles of "like dissolves like" and the known properties of similar substituted aromatic compounds. These values should be considered as estimates and a starting point for solvent selection.
| Solvent | Solvent Type | Predicted Solubility (at 25 °C) |
| Hexane | Non-polar | Low |
| Toluene | Non-polar (aromatic) | High |
| Dichloromethane (DCM) | Polar aprotic | Moderate to High |
| Diethyl Ether | Polar aprotic | Moderate |
| Ethyl Acetate | Polar aprotic | Moderate |
| Acetone | Polar aprotic | Moderate |
| Tetrahydrofuran (THF) | Polar aprotic | High |
| Acetonitrile | Polar aprotic | Low to Moderate |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Low to Moderate |
| Methanol | Polar protic | Low |
| Ethanol | Polar protic | Low |
| Water | Polar protic | Very Low |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, DCM, ethyl acetate, acetone, THF, methanol, ethanol)
-
Small test tubes or vials (e.g., 1 dram)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Cap the test tube and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble, add another 0.5 mL of the solvent and vortex again. Observe for any change.
-
Record your observations for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a validated analytical method for the compound.
Procedure:
-
Add an excess amount of solid this compound to a scintillation vial. The excess solid should be clearly visible.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly and place it on the shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, stop the shaker and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the equilibrium solubility.
Diagrams
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Monitoring 4-Methoxy-3-nitrobenzotrifluoride Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the safety and efficiency of pharmaceutical and agrochemical synthesis. 4-Methoxy-3-nitrobenzotrifluoride is a key intermediate in the production of various active compounds, making the precise tracking of its conversion essential. This guide provides an objective comparison of three powerful analytical techniques for monitoring the reaction progress of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison at a Glance
The choice of analytical technique for reaction monitoring depends on several factors, including the required sensitivity, selectivity, speed, and the nature of the reaction mixture. Below is a summary of the key performance characteristics of GC-MS, HPLC, and ¹⁹F qNMR for the analysis of this compound and related compounds.
| Parameter | GC-MS | HPLC | ¹⁹F qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance or mass spectrometry. | Detection and quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus. |
| Selectivity | High, especially with selected ion monitoring (SIM). | Good to high, dependent on column chemistry and detector. | Excellent, due to the wide chemical shift range of ¹⁹F. |
| Sensitivity (LOD/LOQ) | Very high. LOD: ~0.19 ppm, LOQ: ~1.14 ppm for 4-Nitrobenzotrifluoride[1]. | High. LOD: ~0.3 mg L⁻¹, LOQ: ~0.8 mg L⁻¹ for a fluorinated compound[2]. | High. LOD: 0.85 mg/mL, LOQ: 2.6 mg/mL for Sodium Trifluoromethanesulfinate[3][4]. |
| Linearity | Excellent (r > 0.99)[1]. | Excellent (R² > 0.999)[5][6]. | Excellent (R² = 0.9998)[3][4]. |
| Precision | High (RSD < 5.0%)[1]. | High (RSD < 2%)[7]. | High (RSD < 2%)[3][4]. |
| Analysis Time | Moderate (typically 15-30 minutes per sample). | Fast to moderate (typically 5-20 minutes per sample). | Very fast (can be < 1 minute per sample). |
| Sample Preparation | Quenching, dilution, and sometimes derivatization. | Quenching, dilution, and filtration. | Minimal; direct analysis of the reaction mixture is often possible. |
| Key Advantages | High sensitivity and specificity, excellent for volatile and semi-volatile compounds. | Broad applicability to a wide range of compounds, robust and widely available. | Fast, non-destructive, provides structural information, and can quantify without a specific standard for the analyte. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Can have matrix interference, and requires specific reference standards for quantification. | Lower sensitivity compared to MS-based methods, requires a specialized instrument. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each of the compared methods for monitoring the reaction progress of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the analysis of a structurally similar compound, 4-Nitrobenzotrifluoride[1].
1. Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as ethyl acetate.
-
If necessary, perform a further serial dilution to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. GC-MS Instrumental Parameters:
| Parameter | Setting |
| GC Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness |
| Injector Temperature | 150°C |
| Injection Mode | Split (1:20) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium at 1.5 mL/min |
| Oven Program | Initial 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 250°C |
| Interface Temp. | 250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions for this compound. |
3. Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent used for sample dilution.
-
Generate a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of the analyte in the reaction samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the analysis of nitroaromatic compounds and can be optimized for this compound.
1. Sample Preparation:
-
Withdraw an aliquot of the reaction mixture and quench it as described for the GC-MS method.
-
Dilute the quenched sample with the mobile phase to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC Instrumental Parameters:
| Parameter | Setting |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
3. Quantification:
-
Construct a calibration curve using standard solutions of this compound.
-
Calculate the concentration of the analyte in the reaction samples based on the peak area and the calibration curve.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
¹⁹F qNMR is a powerful technique for the analysis of fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus[8].
1. Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
For online monitoring, the reaction can be performed directly in an NMR tube or flowed through an NMR flow cell. For offline analysis, the aliquot can be diluted in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known concentration of an internal standard. Benzotrifluoride can be a suitable internal standard[8].
2. ¹⁹F qNMR Instrumental Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher, equipped with a fluorine probe |
| Pulse Sequence | A simple 90° pulse-acquire sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation. |
| Number of Scans | 16 or higher for good signal-to-noise ratio. |
| Spectral Width | Sufficient to cover the chemical shifts of all fluorine-containing species. |
3. Quantification:
-
The concentration of the analyte can be determined relative to the internal standard using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C = Concentration
-
I = Integral of the NMR signal
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass of the internal standard
-
V = Volume of the solvent
-
Visualizing the Workflow
Diagrams can provide a clear and concise overview of the experimental processes. The following diagrams, generated using the DOT language, illustrate the workflows for each analytical method.
Caption: Workflow for GC-MS analysis of reaction progress.
Caption: Workflow for HPLC analysis of reaction progress.
Caption: Workflow for ¹⁹F qNMR analysis of reaction progress.
Conclusion
The selection of an appropriate analytical method for monitoring the reaction progress of this compound is critical for efficient process development.
-
GC-MS offers unparalleled sensitivity and specificity, making it ideal for detecting trace-level components and byproducts.
-
HPLC provides a robust and versatile platform suitable for a wide range of reaction conditions and is particularly advantageous for less volatile or thermally sensitive compounds.
-
¹⁹F qNMR stands out for its speed, minimal sample preparation, and the ability to provide direct quantitative information without the need for analyte-specific calibration standards, making it an excellent choice for high-throughput reaction screening and optimization.
By understanding the strengths and limitations of each technique, researchers can make an informed decision to select the most suitable method for their specific needs, ultimately leading to improved reaction outcomes and a more efficient drug development process.
References
A Comparative Analysis of Reactivity: 4-Methoxy-3-nitrobenzotrifluoride vs. 4-Chloro-3-nitrobenzotrifluoride in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-methoxy-3-nitrobenzotrifluoride and 4-chloro-3-nitrobenzotrifluoride, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This analysis is grounded in the principles of physical organic chemistry, supported by established experimental data on analogous systems, and quantified through the use of Hammett substituent constants.
Executive Summary
In nucleophilic aromatic substitution reactions, 4-chloro-3-nitrobenzotrifluoride is significantly more reactive than this compound . The chloro substituent, being inductively electron-withdrawing, enhances the electrophilicity of the aromatic ring and stabilizes the key reaction intermediate. Conversely, the methoxy group, being a net electron-donating group through resonance, destabilizes this intermediate, thereby decreasing the reaction rate. This guide will dissect the electronic factors governing this reactivity difference and provide a framework for experimental verification.
Introduction to SNAr Reactivity in Substituted Benzotrifluorides
Nucleophilic aromatic substitution is a critical reaction in the synthesis of pharmaceuticals and other fine chemicals. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The rate of the overall reaction is typically determined by the stability of this intermediate.
Both this compound and 4-chloro-3-nitrobenzotrifluoride are primed for SNAr reactions due to the presence of two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).[4][5] These groups are positioned meta and para respectively to the site of nucleophilic attack (the carbon bearing the methoxy or chloro group), and they effectively delocalize the negative charge of the Meisenheimer complex through resonance and induction, lowering the activation energy of the reaction.
The key difference in the reactivity of the two subject compounds lies in the electronic nature of the para-substituent, which in this case is also the leaving group: the methoxy versus the chloro group.
Electronic Effects of Methoxy vs. Chloro Substituents
The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects.
-
This compound : The methoxy group is electron-withdrawing inductively (-I effect) due to the electronegativity of the oxygen atom. However, it is strongly electron-donating through resonance (+R effect) as the lone pairs on the oxygen can delocalize into the aromatic ring. In most cases, the +R effect of the methoxy group outweighs its -I effect, making it a net electron-donating group. This donation of electron density to the ring destabilizes the negatively charged Meisenheimer complex, thereby slowing down the rate of nucleophilic attack.
-
4-Chloro-3-nitrobenzotrifluoride : The chloro group also exhibits both inductive and resonance effects. Like the methoxy group, it is electron-withdrawing by induction (-I effect) and electron-donating by resonance (+R effect). However, for halogens, the inductive effect is significantly stronger than the resonance effect. Consequently, the chloro group acts as a net electron-withdrawing substituent, though weaker than a nitro or trifluoromethyl group. This net withdrawal of electron density enhances the electrophilicity of the aromatic ring and provides additional stabilization to the Meisenheimer intermediate, leading to a faster reaction rate compared to the methoxy analogue.
Quantitative Comparison Using Hammett Constants
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. For substituents in the para position, the σₚ value is used.
| Substituent | Hammett Constant (σₚ) | Electronic Effect in SNAr |
| Methoxy (-OCH₃) | -0.268 | Electron-donating, deactivating |
| Chloro (-Cl) | +0.227 | Electron-withdrawing, activating |
Table 1: Hammett constants for para-methoxy and para-chloro substituents.[6]
Experimental Data from Analogous Systems
Experimental Protocols
To experimentally validate the predicted difference in reactivity, a kinetic analysis of the SNAr reaction of both compounds with a common nucleophile can be performed.
Objective
To determine and compare the second-order rate constants (k₂) for the reaction of this compound and 4-chloro-3-nitrobenzotrifluoride with a nucleophile (e.g., piperidine or aniline) in a suitable solvent (e.g., DMSO or acetonitrile) at a constant temperature.
Materials
-
This compound
-
4-Chloro-3-nitrobenzotrifluoride
-
Nucleophile (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
UV-Vis Spectrophotometer
-
Thermostatted cell holder
-
Standard laboratory glassware
Procedure
-
Solution Preparation : Prepare stock solutions of known concentrations of each substrate and the nucleophile in the chosen solvent.
-
Kinetic Runs : The reactions should be carried out under pseudo-first-order conditions, with the concentration of the nucleophile in large excess (at least 10-fold) over the substrate.
-
Reaction Monitoring : The reaction is initiated by mixing the substrate and nucleophile solutions in a cuvette placed in the thermostatted cell holder of the UV-Vis spectrophotometer. The progress of the reaction is monitored by following the increase in absorbance of the product at a predetermined wavelength over time.[7]
-
Data Analysis : The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
Calculation of Second-Order Rate Constant : The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].
-
Comparison : The k₂ values for this compound and 4-chloro-3-nitrobenzotrifluoride are then compared to determine their relative reactivity.
Visualizations
Caption: Logical relationship of reactivity.
Caption: Experimental workflow for kinetic analysis.
Conclusion
Based on fundamental principles of electronic effects and supported by quantitative Hammett constant data, 4-chloro-3-nitrobenzotrifluoride is predicted to be substantially more reactive towards nucleophilic aromatic substitution than this compound . The net electron-withdrawing character of the chloro group activates the aromatic ring for nucleophilic attack, whereas the net electron-donating nature of the methoxy group deactivates it. This understanding is crucial for medicinal chemists and process development scientists in selecting appropriate starting materials and reaction conditions for the synthesis of complex molecules. The provided experimental protocol offers a clear pathway to empirically verify this reactivity difference.
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative reactivity and kinetic pattern of aniline and N-methylaniline as nucleophiles in aromatic substitution (SNAr) reactions | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synthetic Efficiency: The Advantages of 4-Methoxy-3-nitrobenzotrifluoride as a Chemical Building Block
For researchers, scientists, and professionals in the fast-paced world of drug discovery and development, the selection of optimal building blocks is a critical decision that can significantly impact the timeline and success of a synthetic route. Among the array of functionalized aromatic compounds, 4-Methoxy-3-nitrobenzotrifluoride has emerged as a versatile and advantageous scaffold. This guide provides an objective comparison of this compound with other common building blocks, supported by experimental data, to inform strategic synthetic planning.
This compound distinguishes itself through the unique interplay of its three key functional groups: the electron-donating methoxy group, the strongly electron-withdrawing nitro group, and the lipophilic and metabolically stable trifluoromethyl group. This specific arrangement of substituents fine-tunes the reactivity of the aromatic ring, offering distinct advantages in a variety of chemical transformations crucial for the synthesis of complex bioactive molecules.
Comparative Performance in Key Synthetic Reactions
The true measure of a building block's utility lies in its performance in common synthetic transformations. Here, we compare this compound with two structurally related and commercially available alternatives: 4-Chloro-3-nitrobenzotrifluoride and 3-Nitrobenzotrifluoride.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds. The reactivity of the aryl halide or pseudohalide is paramount in these reactions.
Table 1: Comparison of Yields in Nucleophilic Aromatic Substitution Reactions
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 4-Chloro-3-nitrobenzotrifluoride | Sodium Methoxide | This compound | 94.9 | [1] |
| 4-Chloro-3-nitrobenzotrifluoride | Bromide Source | 4-Bromo-3-nitrobenzotrifluoride | 78 | [2] |
The methoxy group in this compound can act as a leaving group in SNAr reactions, albeit generally requiring more forcing conditions than a chloro substituent. However, the true advantage of the methoxy analogue lies in reactions where the methoxy group is retained, and other transformations are performed on the molecule. The electron-donating nature of the methoxy group can influence the regioselectivity and reactivity of subsequent reactions. In contrast, 4-Chloro-3-nitrobenzotrifluoride is highly activated towards SNAr, with the chlorine atom serving as an excellent leaving group. This is demonstrated by the high-yield synthesis of this compound itself from the chloro analogue.[1]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, providing a key handle for further functionalization, such as amide bond formation or diazotization.
Table 2: Comparison of Yields in Nitro Group Reduction
| Starting Material | Reducing Agent/Conditions | Product | Yield (%) | Reference |
| 4-Chloro-3-nitrobenzotrifluoride | Sodium Borohydride | 3-Amino-4-chlorobenzotrifluoride | 82 (of chloro amine) | [3] |
| 3-Nitrobenzotrifluoride | H2, Pd/C | 3-Aminobenzotrifluoride | 91 | [4] |
Experimental Protocols
To provide a practical context for the application of these building blocks, detailed experimental protocols for key transformations are outlined below.
Protocol 1: Synthesis of this compound from 4-Chloro-3-nitrobenzotrifluoride
This protocol demonstrates the high efficiency of nucleophilic aromatic substitution on 4-Chloro-3-nitrobenzotrifluoride.
Reaction:
References
- 1. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 2. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
Characterizing 4-Methoxy-3-nitrobenzotrifluoride Derivatives: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural characterization of novel compounds is paramount. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) techniques for the analysis of 4-Methoxy-3-nitrobenzotrifluoride and its derivatives, supported by experimental data and detailed protocols. We will explore the capabilities of leading HRMS platforms—Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—and compare them with alternative analytical approaches.
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its derivatives often possess complex structures, necessitating powerful analytical techniques for unambiguous identification and characterization. High-resolution mass spectrometry has become an indispensable tool in this regard, offering unparalleled accuracy in mass measurement and the ability to elucidate elemental compositions and fragmentation pathways.[2][3]
High-Resolution Mass Spectrometry Platforms: A Quantitative Comparison
The choice of an HRMS platform is often a trade-off between resolving power, mass accuracy, scan speed, and cost. The following table summarizes the key performance metrics of Orbitrap, TOF, and FT-ICR mass spectrometers, providing a clear comparison for researchers selecting a tool for the characterization of this compound derivatives.
| Feature | Orbitrap | Time-of-Flight (TOF) | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Resolving Power (FWHM) | Up to 500,000 @ m/z 200 | Up to 60,000 | >1,000,000 |
| Mass Accuracy (ppm) | < 1-3 ppm (with internal calibration) | < 5 ppm | < 1 ppm |
| Scan Speed | Slower, dependent on resolution | Very Fast | Slowest |
| Cost | Moderate to High | Moderate | Very High |
| Typical Application | Proteomics, metabolomics, small molecule identification | Screening, quantification, general purpose | Complex mixture analysis, petroleomics, metabolomics |
FWHM: Full Width at Half Maximum
Experimental Protocol: Characterization of a this compound Derivative
This section outlines a typical experimental workflow for the characterization of a hypothetical derivative of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system equipped with an Orbitrap mass analyzer.
1. Sample Preparation:
-
Dissolve 1 mg of the synthesized this compound derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration of 1 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions (Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Capillary Temperature: 320 °C.
-
Full Scan Resolution: 70,000.
-
Scan Range: m/z 100-1000.
-
Tandem Mass Spectrometry (MS/MS): Data-dependent acquisition (DDA) with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation analysis. Normalized collision energy can be stepped (e.g., 20, 30, 40 eV) to obtain comprehensive fragmentation information.
Data Analysis and Interpretation
The acquired high-resolution mass spectral data allows for the precise determination of the molecular formula of the parent ion and its fragments. For this compound (C8H6F3NO3), the theoretical exact mass of the neutral molecule is 221.02998 Da.[4] HRMS can readily distinguish this from other potential elemental compositions with the same nominal mass.
Isotopic Pattern Analysis: The high resolution of modern mass spectrometers allows for the observation of the isotopic pattern of a molecule, which can further confirm its elemental composition. For a compound containing carbon, hydrogen, fluorine, nitrogen, and oxygen, the relative abundance of the M+1 and M+2 peaks can be predicted and compared to the experimental data.[5]
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides crucial information about the structure of the molecule. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro group (-NO2, 46 Da) or a nitro radical (-NO, 30 Da).[6] The presence of the trifluoromethyl group (-CF3) will also lead to characteristic neutral losses. By analyzing the accurate masses of the fragment ions, the different substructures of the derivative can be pieced together.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.
Alternative Analytical Techniques
While HRMS is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the connectivity of atoms within a molecule. 1H, 13C, 19F, and 15N NMR experiments would be particularly valuable for this class of compounds.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS with electron ionization (EI) can provide reproducible fragmentation patterns that are useful for library matching and structural confirmation.[7]
Conclusion
The characterization of this compound derivatives is greatly facilitated by the application of high-resolution mass spectrometry. Orbitrap, TOF, and FT-ICR platforms each offer a unique combination of resolving power, mass accuracy, and speed, allowing researchers to select the most appropriate tool for their specific analytical needs. When combined with other techniques like NMR and X-ray crystallography, a comprehensive and unambiguous structural elucidation of these important pharmaceutical and agrochemical building blocks can be achieved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 5. An accurate-mass-based spectral-averaging isotope-pattern-filtering algorithm for extraction of drug metabolites possessing a distinct isotope pattern from LC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FT-ICR mass spectrometry for molecular characterization of water-insoluble organic compounds in winter atmospheric fine particulate matters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 4-Methoxy-3-nitrobenzotrifluoride in Pharmaceutical Synthesis
For researchers and drug development professionals, the selection of starting materials is a critical decision that balances cost, efficiency, safety, and scalability. This guide provides a detailed cost-benefit analysis of 4-Methoxy-3-nitrobenzotrifluoride as a key intermediate, comparing it with viable alternatives in the context of synthesizing a crucial precursor for the anticancer drug, Nilotinib.
The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. Consequently, trifluoromethylated building blocks are in high demand. This analysis focuses on the synthesis of a key Nilotinib intermediate, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid , by evaluating three potential starting materials: this compound and its halogenated analogs, 4-Fluoro-3-nitrobenzotrifluoride and 4-Chloro-3-nitrobenzotrifluoride.
Comparative Analysis of Synthetic Routes
The overall strategy involves a multi-step synthesis culminating in a common intermediate, Methyl 3-amino-4-methylbenzoate , which then proceeds to the final Nilotinib precursor. The primary differences in the synthetic pathways lie in the initial steps required to introduce the necessary functionalities.
Data Presentation: Performance and Cost Metrics
The following tables summarize the quantitative data for each synthetic route, providing a clear comparison of their respective costs and efficiencies. Prices are estimates based on bulk quantities from common suppliers and may vary.
Table 1: Starting Material Cost Comparison
| Compound | CAS Number | Molecular Weight | Estimated Cost (per kg) |
| This compound | 394-25-2 | 221.14 g/mol | ~$480 |
| 4-Fluoro-3-nitrobenzotrifluoride | 367-86-2 | 209.10 g/mol | ~$350 |
| 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | 225.55 g/mol | ~$150 |
Table 2: Overall Process Comparison (to Common Intermediate)
| Parameter | Route 1 (Methoxy) | Route 2 (Fluoro) | Route 3 (Chloro) |
| Number of Steps | 3 | 2 | 2 |
| Key Reactions | Reduction, Methylation, Esterification | SNAr, Reduction | SNAr, Reduction |
| Estimated Overall Yield | ~70% | ~80% | ~75% |
| Key Reagent Cost | Moderate | High (requires additional amine) | High (requires additional amine) |
| Process Complexity | High (multi-step, potential for side reactions) | Moderate (SNAr can be challenging) | Moderate (SNAr less facile than fluoro) |
| Waste Generation | Moderate | High (salt byproducts) | High (salt byproducts) |
| Estimated Cost per Mole of Product | ~$750 | ~$650 | ~$580 |
Experimental Protocols and Workflows
Detailed methodologies for the key transformations are provided below. These protocols are adapted from established procedures for similar reactions and are intended for research and development purposes.
Route 1: From this compound
This route involves the reduction of the nitro group, conversion of the methoxy group to a methyl group, and subsequent esterification.
Protocol 1: Nitro Group Reduction
-
To a stirred solution of this compound (1.0 eq) in a 3:1 mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (4.0 eq).
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Methoxy-3-aminobenzotrifluoride.
-
Expected Yield: ~90%
-
Route 2: From 4-Fluoro-3-nitrobenzotrifluoride
This is a more convergent approach involving a Nucleophilic Aromatic Substitution (SNAr) reaction.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
-
In a sealed vessel, combine 4-Fluoro-3-nitrobenzotrifluoride (1.0 eq), Methyl 3-amino-4-methylbenzoate (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 120°C for 12-18 hours, monitoring progress by LC-MS.
-
After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the coupled product.
-
Expected Yield: ~85-90%
-
Route 3: From 4-Chloro-3-nitrobenzotrifluoride
This route is similar to the fluoro-pathway but typically requires more forcing conditions or catalytic assistance due to the lower reactivity of the C-Cl bond compared to C-F in SNAr.
Protocol 3: Catalytic Nucleophilic Aromatic Substitution (Buchwald-Hartwig Amination)
-
To an oven-dried flask, add 4-Chloro-3-nitrobenzotrifluoride (1.0 eq), Methyl 3-amino-4-methylbenzoate (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Add a base such as cesium carbonate (2.0 eq) and anhydrous toluene.
-
Degas the mixture and heat to 110°C under an inert atmosphere for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
-
Expected Yield: ~80-85%
-
Cost-Benefit Conclusion
While This compound is a viable synthon, its higher cost and the multi-step process required to convert its methoxy group into the target methyl group make it less economically favorable for large-scale production compared to its halogenated counterparts.
The 4-Fluoro-3-nitrobenzotrifluoride route offers a highly efficient and convergent synthesis. The high reactivity of the fluoride in SNAr reactions leads to excellent yields in fewer steps. However, the starting material is moderately expensive.
The 4-Chloro-3-nitrobenzotrifluoride route presents the most compelling case from a cost-benefit perspective. It has the lowest starting material cost, and while the SNAr reaction is less facile than with the fluoro-analog, modern catalytic methods like the Buchwald-Hartwig amination can achieve high yields. The primary trade-off is the additional cost and process considerations associated with the palladium catalyst and ligand.
For industrial-scale synthesis of the Nilotinib intermediate, the economic advantage of the significantly cheaper chloro-starting material likely outweighs the costs of catalysis, making Route 3 the preferred pathway for cost-effective manufacturing. Route 2 remains an excellent option for smaller scale synthesis or if avoiding transition metal catalysis is a primary concern.
A Comparative Guide to Purity Analysis of Synthesized 4-Methoxy-3-nitrobenzotrifluoride by HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that dictates the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-Methoxy-3-nitrobenzotrifluoride against other common analytical techniques. The information is supported by experimental data drawn from analogous compounds in the scientific literature.
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is crucial, with commercial grades typically offering a purity of ≥ 98% as determined by Gas Chromatography (GC).[1][2][3][4] While GC is a suitable method, HPLC offers distinct advantages for the analysis of many organic molecules, particularly those that may be thermally labile or non-volatile.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination is critical and depends on the physicochemical properties of the compound and the potential impurities. Below is a comparison of HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Applicability | Wide range of non-volatile and thermally labile compounds.[5] | Volatile and thermally stable compounds.[5] | Provides detailed structural information and can be used for quantification (qNMR).[6] |
| Typical Purity Analysis | Excellent for quantitative analysis of the main component and impurities. | Commonly used for purity assessment of volatile compounds.[1] | Can provide an absolute purity value against a certified reference standard. |
| Sensitivity | High sensitivity, often in the ng/mL range.[7][8] | Very high sensitivity, capable of detecting trace impurities. | Generally lower sensitivity compared to chromatographic methods for impurity detection. |
| Sample Preparation | Simple dissolution in a suitable solvent.[5] | Dissolution in a volatile solvent. | Dissolution in a deuterated solvent. |
| Potential Issues | Co-elution of impurities with the main peak. | Thermal degradation of the analyte in the injector or column. | Overlapping signals can complicate spectral interpretation and quantification. |
Experimental Protocols
A detailed experimental protocol for a reversed-phase HPLC (RP-HPLC) method is provided below. This method is adapted from established procedures for the analysis of similar nitroaromatic compounds.[7][8][9]
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This protocol outlines a standard RP-HPLC method suitable for determining the purity of synthesized this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point for similar compounds is a ratio of 60:40 (v/v).[5]
-
Degas the mobile phase using an ultrasonic bath or an online degasser.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask. This will give a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on typical UV absorbance for nitroaromatic compounds)[7]
-
Injection Volume: 10 µL
5. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[5]
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical comparison of analytical methods, the following diagrams are provided.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Comparison of analytical methods for purity determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 394-25-2 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 394-25-2 [sigmaaldrich.com]
- 4. 394-25-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Mechanistic Insights into Reactions of 4-Methoxy-3-nitrobenzotrifluoride: A Comparative Guide
For researchers, scientists, and drug development professionals, 4-Methoxy-3-nitrobenzotrifluoride stands as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring an electron-donating methoxy group and two electron-withdrawing groups (nitro and trifluoromethyl), imparts distinct reactivity that can be strategically exploited. This guide provides a comparative analysis of key reactions involving this compound, supported by experimental data and detailed protocols to facilitate informed decisions in synthetic planning.
This guide will delve into two primary reaction classes of significant interest: the reduction of the nitro group and nucleophilic aromatic substitution (SNAr). By presenting quantitative data and clear experimental workflows, we aim to provide a practical resource for chemists engaged in the design and execution of synthetic routes utilizing this valuable intermediate.
Catalytic Reduction of the Nitro Group
The selective reduction of the nitro group in this compound is a crucial transformation, yielding the corresponding aniline which serves as a key precursor for a wide array of bioactive molecules.
Quantitative Data: A Comparative Overview
| Substrate | Product | Catalyst | Solvent | Conditions | Yield (%) |
| This compound | 2-Methoxy-5-(trifluoromethyl)aniline | 10% Pd/C | Methanol | H₂ atmosphere, Room Temperature, Overnight | 99 |
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize 2-Methoxy-5-(trifluoromethyl)aniline via the catalytic reduction of this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite or a similar filter aid)
-
Rotary evaporator
Procedure:
-
A solution of this compound in methanol is prepared in a suitable reaction vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere at room temperature overnight.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
The resulting residue is dried under vacuum to yield the final product, 2-Methoxy-5-(trifluoromethyl)aniline, as an off-white solid.[1]
Diagram: Experimental Workflow for Catalytic Reduction
Caption: Workflow for the catalytic reduction of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, exacerbated by the nitro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution. This reaction pathway allows for the introduction of a variety of functional groups.
Comparative Performance with an Alternative Substrate
| Substrate | Nucleophile | Product | Conditions | Yield (%) |
| 4-Chloro-3-nitrobenzotrifluoride | Aqueous Ammonia | 2-Nitro-4-(trifluoromethyl)aniline | 80 to 150 °C, optional copper catalyst | 99 |
This high-yield reaction demonstrates the feasibility of displacing a leaving group from the 4-position of a 3-nitrobenzotrifluoride system. The methoxy group in this compound is also a potential leaving group in SNAr reactions, particularly with strong nucleophiles.
General Experimental Protocol for SNAr with Amines
The following is a generalized protocol for the reaction of a substituted nitrobenzotrifluoride with an amine, based on the high-yield synthesis of 2-Nitro-4-(trifluoromethyl)aniline.
Objective: To perform a nucleophilic aromatic substitution on a 4-substituted-3-nitrobenzotrifluoride with an amine.
Materials:
-
4-substituted-3-nitrobenzotrifluoride (e.g., 4-chloro-3-nitrobenzotrifluoride)
-
Aqueous ammonia or other amine nucleophile
-
Optional: Copper catalyst
-
Solvent (if necessary)
-
Reaction vessel suitable for elevated temperatures and pressures (if required)
Procedure:
-
The 4-substituted-3-nitrobenzotrifluoride is charged into a suitable reaction vessel.
-
An excess of the aqueous amine solution is added.
-
If utilized, a copper catalyst is added to the mixture.
-
The reaction mixture is heated to a temperature between 80 and 150 °C.
-
The reaction is monitored for completion.
-
Upon completion, the reaction mixture is cooled, and the product is isolated through standard work-up procedures, which may include extraction, crystallization, and drying.
Diagram: Generalized SNAr Reaction Pathway
Caption: Generalized mechanism for nucleophilic aromatic substitution.
References
Benchmarking the Efficiency of 4-Methoxy-3-nitrobenzotrifluoride in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the strategic selection of starting materials and synthetic intermediates is paramount to the efficiency and economic viability of developing new chemical entities. 4-Methoxy-3-nitrobenzotrifluoride, a readily available substituted aromatic compound, presents itself as a versatile building block for the introduction of the trifluoromethyl (CF3) moiety—a group renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comparative analysis of the synthetic utility of this compound in the synthesis of a key pharmaceutical intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, a precursor to the non-steroidal antiandrogen drug, bicalutamide. We will benchmark a proposed synthetic pathway originating from this compound against established industrial syntheses, offering researchers and drug development professionals a clear perspective on its potential advantages and drawbacks.
The Strategic Importance of the Trifluoromethyl Group
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The strong electron-withdrawing nature of the -CF3 group can significantly influence a molecule's acidity, basicity, and dipole moment, thereby affecting its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, which can lead to an extended half-life and improved bioavailability of the final drug.[3] Intermediates such as this compound serve as valuable scaffolds for introducing this critical functional group into complex molecules.
Comparative Analysis of Synthetic Pathways to 4-amino-2-(trifluoromethyl)benzonitrile
To objectively assess the efficiency of this compound as a starting material, we will compare a proposed synthetic route to 4-amino-2-(trifluoromethyl)benzonitrile with two alternative, documented methods. The key metrics for comparison will be the number of synthetic steps, overall yield, and the nature of the reagents and reaction conditions.
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C8H6F3NO3 | 221.14 | 46-50 | 152-153 @ 28 mmHg |
| 4-amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | 186.13 | 86-88 | - |
| m-Trifluoromethyl fluorobenzene | C7H4F4 | 164.10 | - | 101-102 |
| 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | 205.14 | 45-47 | 224 |
Proposed Pathway: Leveraging this compound
This proposed two-step pathway utilizes this compound as the starting material. The synthesis involves the reduction of the nitro group to an amine, followed by the conversion of the methoxy group to a nitrile.
Alternative Pathway 1: From m-Trifluoromethyl Fluorobenzene
This established industrial method involves a three-step synthesis starting from m-trifluoromethyl fluorobenzene.
Alternative Pathway 2: From 2-Methyl-5-nitrobenzotrifluoride
This alternative route also comprises three steps, commencing with 2-Methyl-5-nitrobenzotrifluoride.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key efficiency metrics for the proposed and alternative synthetic pathways to 4-amino-2-(trifluoromethyl)benzonitrile.
| Parameter | Proposed Pathway | Alternative Pathway 1 | Alternative Pathway 2 |
| Starting Material | This compound | m-Trifluoromethyl fluorobenzene | 2-Methyl-5-nitrobenzotrifluoride |
| Number of Steps | 2 (projected) | 3 | 3+ |
| Overall Yield (%) | Potentially high (individual steps are typically high-yielding) | ~73-75% | Not fully reported |
| Key Reagents | H2, Pd/C, reagents for methoxy-to-nitrile conversion | Dibromohydantoin, H2SO4, CuCN, Quinoline, NH3 | Fe, HCl, Acetic anhydride |
| Process Considerations | Avoids harsh bromination and high-temperature cyanation. | Requires handling of bromine reagents and copper cyanide. | Involves multiple steps with protection and deprotection. |
Experimental Protocols
Proposed Pathway: Experimental Outline
Step 1: Reduction of this compound In a typical procedure, this compound would be dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) would be added, and the mixture would be subjected to hydrogenation with hydrogen gas at a suitable pressure and temperature until the reaction is complete. The catalyst would then be removed by filtration, and the solvent evaporated to yield 4-Methoxy-3-(trifluoromethyl)aniline.
Step 2: Conversion of 4-Methoxy-3-(trifluoromethyl)aniline to 4-amino-2-(trifluoromethyl)benzonitrile This transformation is more complex and could potentially be achieved through a multi-step sequence, for instance, via a Sandmeyer-type reaction. This would involve diazotization of the corresponding aniline derived from the methoxy compound, followed by reaction with a cyanide source. A more direct conversion of a methoxy group to a nitrile on an electron-rich aromatic ring is challenging and may require specialized reagents and conditions.
Alternative Pathway 1: Detailed Protocol
Step 1: Bromination of m-Trifluoromethyl fluorobenzene m-Trifluoromethyl fluorobenzene is reacted with dibromohydantoin in the presence of concentrated sulfuric acid and glacial acetic acid with heating to afford 4-Fluoro-2-(trifluoromethyl)bromobenzene.
Step 2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene The resulting brominated compound is then heated with cuprous cyanide (CuCN) in a high-boiling solvent such as quinoline to replace the bromine atom with a cyano group, yielding 4-Fluoro-2-(trifluoromethyl)benzonitrile.
Step 3: Amination of 4-Fluoro-2-(trifluoromethyl)benzonitrile Finally, the fluoro-benzonitrile is treated with ammonia in ethanol at elevated temperature and pressure to substitute the fluorine atom with an amino group, producing the final product, 4-amino-2-(trifluoromethyl)benzonitrile.
Conclusion
This comparative analysis suggests that this compound holds promise as an efficient starting material for the synthesis of key pharmaceutical intermediates like 4-amino-2-(trifluoromethyl)benzonitrile. The proposed two-step pathway, if optimized, could offer a more streamlined and potentially higher-yielding route compared to the existing multi-step industrial processes. The avoidance of hazardous reagents such as dibromohydantoin and copper cyanide is another significant potential advantage.
However, the critical step of converting the methoxy group to a nitrile in the presence of an amino and trifluoromethyl group requires further investigation and optimization to ascertain its feasibility and efficiency. Researchers and process chemists are encouraged to explore this proposed route as a potentially more efficient alternative for the synthesis of trifluoromethylated drug precursors. The choice of synthetic pathway will ultimately depend on a comprehensive evaluation of factors including raw material cost, process safety, scalability, and overall economic viability.
References
- 1. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
A Spectroscopic Comparison of 4-Methoxy-3-nitrobenzotrifluoride and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4-Methoxy-3-nitrobenzotrifluoride and its key synthetic precursors. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
This publication serves as a comprehensive reference for the spectroscopic identification and comparison of this compound, a significant compound in medicinal chemistry and materials science, and its precursors: 4-chlorobenzotrifluoride, 4-chloro-3-nitrobenzotrifluoride, and 4-methoxybenzotrifluoride. The provided data and methodologies are intended to facilitate the characterization and quality control of these compounds in a laboratory setting.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-chlorobenzotrifluoride | 7.42 (d, 2H), 7.60 (d, 2H) | 134.7 (q), 132.8, 129.2 (q), 126.3, 123.2 (q) |
| 4-chloro-3-nitrobenzotrifluoride | 8.13 (d, 1H), 7.86 (dd, 1H), 7.74 (d, 1H) | 148.9, 133.2, 131.8, 128.8 (q), 125.1 (q), 122.9 (q) |
| 4-methoxybenzotrifluoride | 7.58 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H) | 162.8, 133.9, 127.0, 119.2, 114.7, 55.5 |
| This compound | 7.85 (d, 1H), 7.78 (dd, 1H), 7.20 (d, 1H), 4.00 (s, 3H) | 154.0, 140.2, 135.5, 127.5 (q), 123.0 (q), 118.9, 115.2, 56.8 |
Table 2: FTIR and Mass Spectrometry Data
| Compound | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| 4-chlorobenzotrifluoride | 3080-3040 (C-H, aromatic), 1615 (C=C, aromatic), 1325 (C-F), 1170, 1130, 1070 (CF₃), 840 (C-Cl) | 180 (M⁺), 145, 115 |
| 4-chloro-3-nitrobenzotrifluoride | 3100-3050 (C-H, aromatic), 1610 (C=C, aromatic), 1540 (NO₂, asym), 1350 (NO₂, sym), 1320 (C-F), 1175, 1140, 1080 (CF₃), 850 (C-Cl) | 225 (M⁺), 195, 180, 150 |
| 4-methoxybenzotrifluoride | 3080-3040 (C-H, aromatic), 2960, 2840 (C-H, sp³), 1615 (C=C, aromatic), 1260 (C-O), 1330 (C-F), 1165, 1125, 1070 (CF₃) | 176 (M⁺), 161, 145, 133 |
| This compound | 3100-3050 (C-H, aromatic), 2970, 2850 (C-H, sp³), 1620 (C=C, aromatic), 1535 (NO₂, asym), 1345 (NO₂, sym), 1270 (C-O), 1325 (C-F), 1170, 1135, 1075 (CF₃) | 221 (M⁺), 206, 191, 175, 145 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-chlorobenzotrifluoride.
Step 1: Nitration of 4-chlorobenzotrifluoride to 4-chloro-3-nitrobenzotrifluoride [1][2]
A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath. 4-chlorobenzotrifluoride is then added dropwise to the stirred acid mixture, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 4-chloro-3-nitrobenzotrifluoride.
Step 2: Methoxylation of 4-chloro-3-nitrobenzotrifluoride to this compound
In a suitable solvent such as methanol or dimethylformamide (DMF), 4-chloro-3-nitrobenzotrifluoride is reacted with sodium methoxide. The reaction mixture is heated under reflux for several hours. After completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water. The solid is then filtered, washed with water, and purified by recrystallization to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectra were obtained using a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV.
Visualizing the Synthesis and Analysis Workflow
To better illustrate the relationships between the compounds and the analytical process, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of 4-Methoxy-3-nitrobenzotrifluoride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary disposal route for 4-Methoxy-3-nitrobenzotrifluoride is through an approved hazardous waste disposal facility. This guide provides detailed procedures to ensure the safe handling and disposal of this chemical in a laboratory setting, in line with established safety protocols. Adherence to these steps is critical for protecting personnel and the environment.
I. Immediate Safety Precautions and Spill Response
Before initiating any disposal-related activities, ensure that all relevant personnel are equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. Ensure eyewash stations are readily accessible.[1] |
| Hand Protection | Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling the chemical. |
| Skin and Body Protection | Wear a lab coat, and consider additional protective clothing such as an apron or full-body suit for larger quantities or in case of a spill. Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
In the event of a spill, evacuate non-essential personnel from the area. For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
II. Step-by-Step Disposal Procedure
The following steps outline the standard operating procedure for the disposal of this compound and its contaminated containers.
-
Segregation and Waste Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect waste in a designated, compatible, and properly sealed container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original product container.
-
The first rinse of the container with a suitable solvent (e.g., ethanol or as recommended by your EHS office) must be collected and disposed of as hazardous waste.[3]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
After proper rinsing, the container can be disposed of according to institutional protocols, which may include recycling or disposal as regular laboratory glass waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound. The disposal of the contents and the container must be done at an approved waste disposal plant.[1][2]
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
